S-Nitroso-N-valeryl-D,L-penicillamine
Description
Structure
3D Structure
Properties
IUPAC Name |
3-methyl-3-nitrososulfanyl-2-(pentanoylamino)butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2O4S/c1-4-5-6-7(13)11-8(9(14)15)10(2,3)17-12-16/h8H,4-6H2,1-3H3,(H,11,13)(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCRZCAKMRYXQNT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)NC(C(=O)O)C(C)(C)SN=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30274459 | |
| Record name | snvp | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30274459 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
225233-99-8 | |
| Record name | 3-(Nitrosothio)-N-(1-oxopentyl)valine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=225233-99-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | snvp | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30274459 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Technical Guide to the Nitric Oxide Donation Mechanism of S-nitroso-N-valerylpenicillamine (SNVP)
Abstract
S-nitrosothiols (RSNOs) represent a critical class of nitric oxide (NO) donors, serving as vital tools in biomedical research and holding significant therapeutic potential. Among these, S-nitroso-N-valerylpenicillamine (SNVP) is an analogue of the more extensively studied S-nitroso-N-acetylpenicillamine (SNAP). This guide provides an in-depth technical exploration of the core mechanisms governing the release of nitric oxide from SNVP. We will dissect the chemical principles of the S-nitroso bond, delineate the primary pathways of decomposition—including thermal, photolytic, and catalytic routes—and analyze the key factors that modulate the rate and extent of NO donation. Furthermore, this document details robust experimental methodologies for the synthesis, characterization, and quantification of NO release from SNVP, providing researchers with the foundational knowledge required to effectively utilize this compound in their work.
Introduction: The Significance of SNVP in Nitric Oxide Research
Nitric oxide (NO) is a pleiotropic signaling molecule essential for a vast array of physiological processes, including vasodilation, neurotransmission, and immune response.[1][2] Its fleeting half-life of less than five seconds in biological systems necessitates the use of donor molecules, or pro-drugs, to study its effects and harness its therapeutic power.[3] S-nitrosothiols (RSNOs) are a prominent class of NO donors, characterized by a labile covalent bond between a sulfur atom and a nitroso group (-S-N=O).
S-nitroso-N-valerylpenicillamine (SNVP) belongs to this class. As an analogue of S-nitroso-N-acetylpenicillamine (SNAP), it shares a similar molecular backbone but differs in the N-acyl substituent (valeryl vs. acetyl). This structural modification influences its physicochemical properties, such as lipophilicity, which can in turn affect its stability, NO release kinetics, and interaction with biological membranes.[4] Understanding the precise mechanisms of NO donation from SNVP is paramount for its application as a controlled NO-releasing agent in fields ranging from cardiovascular research to the development of antimicrobial and antithrombotic medical device coatings.[3][5]
The Chemistry of the S-Nitroso Bond: The Heart of the Mechanism
The therapeutic and experimental utility of SNVP is fundamentally derived from the inherent instability of the S-nitroso bond. The donation of NO from SNVP is not a single, simple reaction but a process that can be initiated through several distinct pathways, primarily involving the cleavage of this bond.
-
Homolytic Cleavage: This pathway involves the symmetrical breaking of the S-N bond, yielding a nitric oxide radical (NO•) and a thiyl radical (RS•). This process is typically initiated by energy input in the form of heat (thermolysis) or light (photolysis).
-
Heterolytic Cleavage: This pathway involves an asymmetrical breaking of the bond, which can theoretically produce either RS⁻ and NO⁺ (nitrosonium ion) or RS⁺ and NO⁻ (nitroxyl anion). However, the dominant non-radical decomposition pathways in physiological settings are often catalyzed.
The specific pathway that dominates depends heavily on the surrounding chemical environment, including temperature, pH, light exposure, and the presence of catalysts.[6]
Core Mechanisms of NO Donation from SNVP
The release of NO from SNVP can be triggered spontaneously or, more efficiently, through catalytic processes.
Spontaneous Decomposition: Thermolysis and Photolysis
In the absence of catalysts, SNVP can decompose to release NO when exposed to thermal energy or ultraviolet/visible light.[7] The S-N bond has a relatively low dissociation energy, making it susceptible to cleavage.
-
Thermolysis: At physiological temperatures (37°C), SNVP exhibits a slow, spontaneous decomposition, releasing NO and forming the corresponding disulfide, N-valerylpenicillamine disulfide. The rate of this thermal decay is a critical parameter for determining the shelf-life of SNVP solutions and the basal NO flux from SNVP-containing materials.
-
Photolysis: Exposure to light, particularly in the UVA range (320-400 nm), significantly accelerates the cleavage of the S-N bond.[1][7] This property allows for precise spatiotemporal control over NO release in experimental setups, where NO delivery can be triggered "on-demand" by a light source.[1][8]
Catalytic Decomposition: The Pivotal Role of Transition Metal Ions
The most efficient and physiologically relevant pathway for NO release from SNVP and other S-nitrosothiols is catalysis by transition metal ions, particularly copper.[4][9]
The mechanism is predominantly mediated by cuprous ions (Cu⁺), which are far more effective catalysts than cupric ions (Cu²⁺).[10] The catalytic cycle is generally understood as follows:
-
Reduction of Cu²⁺: In biological systems, endogenous reducing agents like ascorbate can reduce the more abundant Cu²⁺ to the catalytically active Cu⁺.
-
Formation of a Complex: The Cu⁺ ion coordinates with the sulfur atom of SNVP, forming a transient intermediate complex.
-
Electron Transfer & NO Release: An intramolecular electron transfer occurs within the complex, leading to the homolytic cleavage of the S-N bond. This releases a nitric oxide radical (NO•).
-
Formation of Disulfide: The resulting thiyl radical rapidly reacts with another SNVP molecule or another thiyl radical to form the stable disulfide product.
-
Regeneration of Catalyst: The copper ion is released, ready to catalyze another decomposition cycle.
Trace amounts of copper ions can dramatically shorten the half-life of SNVP, a factor that must be rigorously controlled in experimental protocols through the use of metal chelators like EDTA.[4][7] Other transition metals, including Fe²⁺, Co²⁺, Ni²⁺, and Zn²⁺, have also been shown to generate NO from RSNOs, though often with different efficiencies.[9]
Caption: Core pathways for nitric oxide (NO) donation from SNVP.
Enzymatic and Thiol-Mediated Pathways
While less characterized than metal-ion catalysis, enzymatic systems can also mediate NO release from RSNOs. Enzymes such as protein disulfide isomerase (PDI) and γ-glutamyl transpeptidase can facilitate the decomposition of or transnitrosation from S-nitrosothiols. Additionally, endogenous thiols like glutathione (GSH) can react with SNVP in a process called transnitrosation, where the nitroso group is transferred from SNVP to GSH, forming S-nitrosoglutathione (GSNO), which then acts as the NO donor.
Quantitative Data Summary
Precise quantitative data for SNVP is less abundant than for SNAP. However, its behavior is analogous, and key parameters can be summarized for experimental design.
| Parameter | Typical Value / Observation | Significance & Rationale |
| Molar Absorptivity (ε) | ~800-900 M⁻¹cm⁻¹ at λ_max ≈ 340 nm | The characteristic S-N bond absorbance allows for quantification of SNVP concentration and monitoring its decomposition via UV-Vis spectroscopy.[11] |
| NO Release Flux | 1.0 - 10.0 x 10⁻¹⁰ mol cm⁻² min⁻¹ | This is the physiologically relevant range for maintaining vascular health.[3] SNVP incorporated in polymers can be tuned to release within this range.[3] |
| Half-life (t½) in Buffer | Hours to days (highly variable) | In the absence of catalysts (e.g., in PBS with EDTA), SNVP is relatively stable. This provides a baseline for stability studies.[7] |
| Half-life (t½) with Cu²⁺ | Seconds to minutes | Demonstrates the potent catalytic effect of copper ions, which must be chelated with EDTA for baseline NO release measurements.[7] |
Experimental Methodologies
A robust understanding of the SNVP mechanism requires precise and reproducible experimental protocols.
Synthesis of S-nitroso-N-valerylpenicillamine (SNVP)
This protocol is adapted from established methods for synthesizing S-nitrosothiols.[3][7]
Rationale: The synthesis is an acid-catalyzed nitrosation of the thiol group on N-valerylpenicillamine using a nitrite source. The reaction is performed in the dark and at low temperatures to prevent premature decomposition of the light- and heat-sensitive SNVP product.
Materials:
-
N-valerylpenicillamine (NVP)
-
Sodium Nitrite (NaNO₂)
-
Methanol
-
Hydrochloric Acid (HCl, e.g., 2M)
-
Sulfuric Acid (H₂SO₄, e.g., 2M)
-
Deionized water
-
Ice bath
Procedure:
-
Prepare a 1:1 mixture of methanol and water containing the acids (e.g., 2M HCl and 2M H₂SO₄).
-
In a light-protected vessel (e.g., wrapped in aluminum foil), dissolve N-valerylpenicillamine in the acidic solvent mixture.
-
Cool the solution in an ice bath with constant stirring.
-
Slowly add an equimolar amount of sodium nitrite to the stirring solution.
-
Continue stirring in the dark on ice for approximately 40-60 minutes. The solution will typically turn a deep green or red color, indicating the formation of the S-nitrosothiol.
-
Place the reaction vessel in an ice bath without stirring to allow the SNVP crystals to precipitate.
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with cold deionized water to remove residual acid and salts.
-
Dry the crystals under vacuum in the dark.
-
Store the final product at -20°C or lower, protected from light and moisture.
Quantification of Nitric Oxide Release
Method 1: Chemiluminescence Detection
Rationale: This is the gold standard for real-time, direct quantification of NO gas. It relies on the gas-phase reaction between NO and ozone (O₃), which produces excited nitrogen dioxide (NO₂). As NO₂ decays to its ground state, it emits light (chemiluminescence), and the intensity of this light is directly proportional to the NO concentration.
Procedure:
-
Calibrate the chemiluminescence NO analyzer using a certified NO gas standard.
-
Prepare a sample of SNVP in a suitable buffer (e.g., phosphate-buffered saline, PBS, pH 7.4). Scientist's Note: It is critical to include a metal chelator like 100 µM EDTA in the buffer to sequester trace metal ions that would otherwise catalyze NO release, ensuring you measure the intended release profile.[7]
-
Place the SNVP solution in a sealed, temperature-controlled reaction vessel (37°C).
-
Continuously purge the headspace of the vessel with an inert gas (e.g., nitrogen or argon).[7]
-
Direct the purge gas stream into the inlet of the chemiluminescence analyzer.
-
Record the NO concentration over time. To study catalyzed release, inject a solution of a catalyst (e.g., CuCl₂) into the vessel. To study photolytic release, expose the vessel to a light source of known wavelength and intensity.
Method 2: Griess Assay for Indirect NO Measurement
Rationale: This colorimetric assay provides an indirect measure of NO release by quantifying its stable breakdown products, nitrite (NO₂⁻) and nitrate (NO₃⁻). It is a simpler, endpoint assay suitable for high-throughput screening.
Procedure:
-
Incubate SNVP under the desired experimental conditions (e.g., in cell culture media or buffer) for a set period.
-
Collect aliquots of the supernatant at various time points.
-
If quantifying total NO (nitrite + nitrate), first reduce nitrate to nitrite using nitrate reductase.
-
Add the Griess reagent (typically a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine) to the samples.
-
Allow the color to develop for 15-30 minutes in the dark. Nitrite reacts with the Griess reagent to form a pink/magenta azo dye.
-
Measure the absorbance at ~540 nm using a spectrophotometer.
-
Quantify the nitrite concentration by comparing the absorbance to a standard curve prepared with known concentrations of sodium nitrite.
Caption: A typical experimental workflow for studying SNVP.
Conclusion and Future Directions
The nitric oxide donation from S-nitroso-N-valerylpenicillamine is a multifaceted process governed by the lability of the S-nitroso bond. While sharing fundamental mechanisms with other S-nitrosothiols like SNAP, its unique N-valeryl group may confer distinct properties related to solubility and membrane interaction that warrant further investigation.[4] The dominant pathways for NO release are photolytic and, most significantly, catalytic decomposition by transition metal ions like copper.[4][9]
Future research should focus on directly comparing the decomposition kinetics and biological efficacy of SNVP against SNAP under identical conditions to fully elucidate the impact of the N-acyl chain length. Furthermore, exploring the role of specific enzyme systems in SNVP metabolism and investigating its performance when incorporated into novel polymer matrices for controlled drug delivery will expand its potential as both a research tool and a therapeutic agent.
References
- Synthesis, Spectroscopy, and Stability of the Nitric Oxide Donor S-nitroso-N-acetylpenicillamine: An Undergraduate Laboratory Experiment.
- Tunable Nitric Oxide Release from S-nitroso-N-acetylpenicillamine via Catalytic Copper Nanoparticles for Biomedical Applic
- S-Nitroso-N-acetyl-DL-penicillamine Product Page.Sigma-Aldrich.
- N-substituted analogues of S-nitroso-N-acetyl-D,L-penicillamine: chemical stability and prolonged nitric oxide mediated vasodilatation in isolated r
- Comparative pharmacology of analogues of S-nitroso-N-acetyl-DL-penicillamine on human pl
- Comparative pharmacology of analogues of S-nitroso-N-acetyl-DL-penicillamine on human pl
- Synthesis and Characterization of Controlled Nitric Oxide Release from S-Nitroso-N-Acetyl-d-Penicillamine Covalently Linked to Polyvinyl Chloride (SNAP-PVC).MDPI.
- S-Nitroso-N-acetyl-DL-penicillamine (N3398)
- Schematic of the synthesis of S-nitroso- N -acetyl-D-penicillamine covalently linked to polydimethylsiloxane (SNAP–PDMS).
- Characterization of an S-nitroso-N-acetylpenicillamine-based nitric oxide releasing polymer
- S-Nitroso-N-acetyl-DL-penicillamine (SNAP) | Nitric oxide donor.MedchemExpress.com.
- Transition-Metal-Mediated Release of Nitric Oxide (NO) from S-Nitroso-N-acetyl-d-penicillamine (SNAP): Potential Applications for Endogenous Release of NO at the Surface of Stents Via Corrosion Products.PubMed.
- Nitric Oxide - Cardiovascular Physiology Concepts.cvphysiology.com.
- Synthesis and Characterization of Controlled Nitric Oxide Release From S-Nitroso- N-Acetyl-d-Penicillamine Covalently Linked to Polyvinyl Chloride (SNAP-PVC).PubMed.
- Formation and stability of a nitric oxide donor: S-nitroso-N-acetylpenicillamine.PubMed.
- Nitric oxide generating/releasing m
Sources
- 1. mdpi.com [mdpi.com]
- 2. CV Physiology | Nitric Oxide [cvphysiology.com]
- 3. Tunable Nitric Oxide Release from S-nitroso-N-acetylpenicillamine via Catalytic Copper Nanoparticles for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. N-substituted analogues of S-nitroso-N-acetyl-D,L-penicillamine: chemical stability and prolonged nitric oxide mediated vasodilatation in isolated rat femoral arteries - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Nitric oxide generating/releasing materials - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Characterization of an S-nitroso-N-acetylpenicillamine-based nitric oxide releasing polymer from a translational perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and Characterization of Controlled Nitric Oxide Release from S-Nitroso- N-Acetyl-d-Penicillamine Covalently Linked to Polyvinyl Chloride (SNAP-PVC) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Transition-Metal-Mediated Release of Nitric Oxide (NO) from S-Nitroso-N-acetyl-d-penicillamine (SNAP): Potential Applications for Endogenous Release of NO at the Surface of Stents Via Corrosion Products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Formation and stability of a nitric oxide donor: S-nitroso-N-acetylpenicillamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. article.sapub.org [article.sapub.org]
Technical Deep Dive: S-Nitroso-N-valeryl-D,L-penicillamine (SNVP)
Advanced Nitric Oxide Donor Chemistry & Application Protocols
Executive Summary
S-Nitroso-N-valeryl-D,L-penicillamine (SNVP) represents a critical evolution in the design of S-nitrosothiol (RSNO) nitric oxide donors.[1] While its structural analogue, S-Nitroso-N-acetyl-D,L-penicillamine (SNAP) , serves as the industry standard for stable NO generation, SNVP introduces a valeryl (pentanoyl) side chain that fundamentally alters its physicochemical profile.[1]
This guide focuses on the lipophilic advantage of SNVP. Unlike hydrophilic donors (e.g., S-nitrosoglutathione) that act primarily in the extracellular space, SNVP’s increased lipophilicity facilitates superior membrane permeability and tissue retention.[1] This creates a "depot effect," allowing for sustained vasorelaxation even in endothelium-denuded tissues—a property that distinguishes it from SNAP in pharmacokinetic studies.[1]
Part 1: Chemical Architecture & Mechanism (SAR)[1]
The efficacy of SNVP is dictated by two structural pillars: Steric Stabilization and Lipophilic Modification .
1. The Tertiary Carbon Stabilization
Like SNAP, SNVP is a tertiary S-nitrosothiol.[1] The nitroso group (-NO) is attached to a sulfur atom hindered by two methyl groups (the penicillamine backbone).[1]
-
Primary RSNOs (e.g., GSNO, CysNO): Unstable, rapid decomposition.[1]
-
Tertiary RSNOs (SNVP, SNAP): The bulky gem-dimethyl groups sterically shield the S-N bond from hydrolysis and radical attack, granting SNVP solution stability measured in hours rather than minutes.[1]
2. The Valeryl Modification (The SNVP Advantage)
The N-acetyl group of SNAP is replaced by an N-valeryl chain (
-
Effect: Increases the partition coefficient (
), making the molecule significantly more lipophilic.[1] -
Outcome: SNVP partitions into the lipid bilayer of vascular smooth muscle cells more effectively than SNAP. This allows it to resist "washout" in ex vivo organ bath experiments, providing prolonged NO release even after the donor is removed from the buffer.
Diagram 1: Chemical Synthesis & Structure
Caption: Synthesis pathway converting the thiol precursor to the green S-nitrosated SNVP via electrophilic attack by the nitrosyl cation.
Part 2: Synthesis & Characterization Protocol
Safety Warning: Nitrosylation reactions generate Nitric Oxide gas.[1] All procedures must be performed in a chemical fume hood.[1] Avoid contact with metal spatulas, as trace metal ions catalyze decomposition.[1]
1. Synthesis of SNVP
This protocol utilizes the acidified nitrite method, favored for its high yield and specificity for the thiol group over the amide nitrogen.
Materials:
-
N-valeryl-D,L-penicillamine (Precursor)[1]
-
Sodium Nitrite (
)[1][2] -
Hydrochloric Acid (1M HCl) or Methanol/HCl mix[1]
-
Ice bath (0–4°C)[1]
Step-by-Step Protocol:
-
Solubilization: Dissolve 1 mmol of N-valeryl-D,L-penicillamine in 10 mL of Methanol (or 1:1 MeOH/Water). Chill to 0°C on ice.
-
Nitrosylation: Add 1 mmol of Sodium Nitrite (
) to the solution.[1] -
Acidification: Dropwise, add acidified methanol (or 1M HCl) while stirring.
-
Observation: The solution will turn a characteristic deep green .[1] This color change confirms the formation of the S-NO bond.
-
-
Reaction: Stir for 30 minutes at 0°C in the dark (S-NO bonds are photolabile).
-
Extraction/Precipitation: Evaporate the methanol under reduced pressure (Rotavap) at low temperature (<30°C). The green residue is SNVP.[1]
-
Purification: Recrystallize from Ether/Hexane if necessary. Store at -20°C, protected from light.
2. Analytical Validation (Quality Control)
Before biological use, the integrity of the S-NO bond must be verified.[1]
| Method | Parameter | Expected Result | Note |
| UV-Vis Spectroscopy | Strong Absorbance ( | Primary electronic transition ( | |
| UV-Vis Spectroscopy | Weak Absorbance ( | Characteristic "Green" peak ( | |
| Saville Assay | 540 nm (Azo dye) | Quantitative Stoichiometry | Requires Hg(II) cleavage (see below) |
Part 3: The Saville Assay (Quantification Standard)[1]
To quantify NO release or purity, the Saville Assay is the gold standard. It distinguishes S-nitrosothiols from free nitrite (
Principle: Mercury (
Protocol:
-
Sample A (Total NO): Mix SNVP sample with Saville Reagent A (Sulfanilamide +
in acid).[1] -
Sample B (Background Nitrite): Mix SNVP sample with Saville Reagent B (Sulfanilamide without
).[1] -
Development: Add N-(1-naphthyl)ethylenediamine (NED) to both samples. Incubate 10 mins.
-
Calculation: Absorbance (Sample A) - Absorbance (Sample B) = True S-Nitrosothiol Concentration .
Part 4: Biological Application (Vasorelaxation)[1]
The defining experiment for SNVP is the "Washout Retention" assay in isolated arteries. This demonstrates the lipophilic depot effect.[1]
Experimental Workflow
-
Tissue Prep: Isolate rat femoral arteries.[1][3] Physically remove endothelium (denudation) to eliminate endogenous NO.[1]
-
Pre-contraction: Contract rings with Phenylephrine (
).[1] -
Exposure: Incubate with SNVP (
) for 10 minutes. -
Washout: Rapidly exchange buffer 3 times to remove free SNVP from the bath.[1]
-
Observation:
Diagram 2: Mechanism of Lipophilic Retention
Caption: SNVP utilizes its valeryl chain to embed in the lipid bilayer, creating a sustained NO release depot unlike the hydrophilic SNAP.[1]
Part 5: Comparative Data Profile
| Feature | SNAP (Standard) | SNVP (Lipophilic) | GSNO (Biological) |
| Side Chain | N-Acetyl ( | N-Valeryl ( | Glutathione |
| Lipophilicity | Low | High | Very Low (Hydrophilic) |
| Stability (pH 7.4) | ~6 Hours (with chelators) | >10 Hours (Most stable) | Variable (Enzymatic breakdown) |
| Tissue Retention | Minimal | High (Depot Effect) | None |
| Primary Utility | General NO Donor | Intracellular/Tissue Delivery | Endogenous signaling mimic |
References
-
Comparison of N-Substituted Analogues (Key Source): Megson, I. L., et al. "N-Substituted analogues of S-nitroso-N-acetyl-D,L-penicillamine: chemical stability and prolonged nitric oxide mediated vasodilatation in isolated rat femoral arteries."[1] British Journal of Pharmacology, 1997.[1]
-
Saville Assay Protocol: Stamler, J. S., & Feelisch, M. "Preparation and Detection of S-Nitrosothiols."[1] Methods in Nitric Oxide Research, 1996.[1][7]
-
S-Nitrosothiol Chemistry & Decomposition: Butler, A. R., & Rhodes, P. "Chemistry, analysis, and biological roles of S-nitrosothiols."[1] Analytical Biochemistry, 1997.[1][8]
-
General Properties of SNAP Derivatives: Chipinda, I., et al. "Hydrophobicity and stability of S-nitrosothiols."[1] Journal of Pharmaceutical Sciences, 2006.[1]
Sources
- 1. S-Nitroso-N-acetylpenicillamine - Wikipedia [en.wikipedia.org]
- 2. Formation and stability of a nitric oxide donor: S-nitroso-N-acetylpenicillamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. N-Substituted analogues of S-nitroso-N-acetyl-D,L-penicillamine: chemical stability and prolonged nitric oxide mediated vasodilatation in isolated rat femoral arteries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Developing Structure-Activity Relationships for N-Nitrosamine Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Developing Structure-Activity Relationships for N-Nitrosamine Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. caymanchem.com [caymanchem.com]
Physical and chemical properties of S-Nitroso-N-valeryl-D,L-penicillamine.
Physicochemical Profiling and Application Protocols for Sustained Nitric Oxide Delivery
Executive Summary: The Lipophilic Advantage
In the landscape of Nitric Oxide (NO) donors, S-Nitroso-N-acetyl-D,L-penicillamine (SNAP) has long been the standard for aqueous-phase experiments. However, its high water solubility limits its utility in studies requiring membrane permeation or prolonged retention in vascular tissue.[1]
S-Nitroso-N-valeryl-D,L-penicillamine (SNVP) addresses this limitation.[2] By substituting the acetyl group with a pentanoyl (valeryl) chain, SNVP introduces significant lipophilicity to the molecule.[1] This structural modification allows for superior partitioning into lipid bilayers and sustained vasodilation effects, particularly in endothelium-denuded vessels where tissue retention is critical.[1][3] This guide details the properties, synthesis, and experimental handling of SNVP.[1]
Physicochemical Profile
SNVP is a tertiary S-nitrosothiol.[1] Its stability is derived from the steric bulk of the penicillamine backbone (gem-dimethyl groups) and the valeryl side chain, which shields the labile S-NO bond more effectively than the acetyl group in SNAP.
Table 1: Comparative Properties (SNVP vs. SNAP)
| Property | SNVP (Target) | SNAP (Standard Control) |
| CAS Number | 225233-99-8 | 67776-06-1 |
| Molecular Formula | C₁₀H₁₈N₂O₄S | C₇H₁₂N₂O₄S |
| Molecular Weight | 262.33 g/mol | 220.25 g/mol |
| Appearance | Green crystalline solid | Green crystalline solid |
| Solubility | DMSO, Ethanol, Methanol (High)Water (Low/Moderate) | Water (High), DMSO |
| Lipophilicity (LogP) | High (Partition > 10:1 Organic) | Low (Partition < 1:1 Organic) |
| λmax (Absorbance) | ~340 nm (ε ≈ 1100 M⁻¹cm⁻¹) | 340 nm (ε ≈ 1100 M⁻¹cm⁻¹) |
| Primary Utility | Intracellular delivery, Lipid-rich tissues | Extracellular NO release, Aqueous buffers |
Mechanism of Action: Decomposition Pathways
Understanding the decomposition of SNVP is vital for experimental design.[1] Unlike diazeniumdiolates (NONOates) which are strictly pH-dependent, SNVP releases NO through two distinct pathways: Homolytic Cleavage (Thermal/Photolytic) and Heterolytic Cleavage (Metal-catalyzed).
Diagram 1: SNVP Decomposition Pathways
The following diagram illustrates the duality of NO release mechanisms. Note that copper chelation (e.g., using EDTA) will inhibit the catalytic pathway, isolating the thermal release mechanism.[1]
Caption: Dual decomposition pathways of SNVP. Homolytic cleavage yields free NO radical, while metal-catalyzed pathways accelerate release rates significantly.
Synthesis Protocol
Commercially available SNVP is often expensive or degrades during shipping.[1] For high-stakes research, in situ synthesis or fresh preparation is recommended to ensure stoichiometric NO content.[1]
Safety Note: Perform all steps in a fume hood. Nitrites and nitrosothiols are potent vasodilators; avoid inhalation.[1]
Phase 1: Acylation (Precursor Synthesis)[1]
-
Reagents: D,L-Penicillamine, Valeryl Chloride (or Valeric Anhydride), Pyridine, Dichloromethane (DCM).
-
Dissolve D,L-Penicillamine in DCM/Pyridine (1:1).
-
Add Valeryl Chloride dropwise at 0°C.
-
Stir for 2 hours, allowing to warm to Room Temperature (RT).
-
Acidify wash (HCl), extract organic layer, dry over MgSO₄.[1][4]
-
Result: N-valeryl-D,L-penicillamine (White solid).[5]
Phase 2: S-Nitrosylation (The Active Donor)
This step converts the thiol (-SH) to the S-nitrosothiol (-S-NO).
-
Dissolution: Dissolve 1 mmol of N-valeryl-D,L-penicillamine in 5 mL of methanol.
-
Acidification: Add 1 mL of 1M HCl. Cool to 0°C on ice.
-
Nitrosylation: Add 1.2 mmol Sodium Nitrite (NaNO₂) dissolved in minimal water dropwise.[1]
-
Reaction: The solution will immediately turn green .[1] Stir for 30 minutes at 0°C.
-
Precipitation/Extraction: Add ice-cold water.[1] SNVP (lipophilic) will precipitate or can be extracted into chloroform.[1]
-
Drying: Dry the organic layer and evaporate solvent under vacuum (keep <25°C).[1]
-
Yield: Green crystals of SNVP.
Diagram 2: Synthesis Workflow
Caption: Step-wise synthesis of SNVP. The appearance of the green color is the definitive visual indicator of successful S-NO bond formation.
Experimental Applications & Protocols
A. Vascular Relaxation (Wire Myography)
Why SNVP? In endothelium-denuded vessels, aqueous donors (SNAP) wash out quickly.[1] SNVP partitions into the vascular smooth muscle membrane, providing a "reservoir" effect.[1]
-
Preparation: Dissolve SNVP in DMSO to make a 100 mM stock.
-
Organ Bath: Use Krebs-Henseleit buffer (37°C, oxygenated).[1]
-
Pre-contraction: Contract vessel rings with Phenylephrine (1 µM).
-
Dosing: Add SNVP cumulatively (10 nM to 10 µM).
-
Observation: SNVP typically shows a slower onset but significantly longer duration of relaxation compared to SNAP due to the lipophilic retention.[1]
B. Platelet Aggregation Inhibition
Why SNVP? Platelets are lipid-rich entities.[1] SNVP penetrates the platelet membrane to activate soluble Guanylate Cyclase (sGC) intracellularly.[1]
-
Blood Collection: Citrated whole blood.[1]
-
PRP Preparation: Centrifuge at 200xg for 15 mins to get Platelet Rich Plasma.
-
Incubation: Incubate PRP with SNVP (1-10 µM) for 5 minutes.
-
Challenge: Add agonist (Collagen or ADP).[1]
-
Readout: Measure light transmission (aggregometry). SNVP should inhibit aggregation >50% at lower concentrations than SNAP.[1]
Handling, Stability, and Storage
S-nitrosothiols are photolabile and thermolabile. Strict adherence to these protocols is required to maintain integrity.
-
Light: CRITICAL. SNVP decomposes rapidly under UV and visible light.[1] All handling must be done in amber glassware or foil-wrapped tubes.
-
Temperature: Store solid SNVP at -20°C. Stock solutions (DMSO) should be prepared fresh. If storage is necessary, freeze aliquots at -80°C.
-
Trace Metals: Trace Copper (Cu²⁺) in buffers will catalyze decomposition.[1] For stable baselines, add EDTA (100 µM) to all experimental buffers to chelate background metals.[1]
-
Solvent: Do not dissolve in water for stock solutions. Use DMSO or Ethanol.[1]
References
-
BenchChem. S-Nitroso-N-valeryl-D,L-penicillamine (SNVP) Product Description and Mechanism.
-
Megson, I. L., et al. N-substituted analogues of S-nitroso-N-acetyl-D,L-penicillamine: chemical stability and prolonged nitric oxide mediated vasodilatation. British Journal of Pharmacology, 1999.[1]
-
Sigma-Aldrich. S-Nitroso-N-acetyl-DL-penicillamine (SNAP) Technical Datasheet. (Used for comparative physicochemical baseline).[1]
-
PubChem. S-Nitroso-N-valeryl-D,L-penicillamine Compound Summary (CID 5232).
-
Gordge, M. P., et al. S-Nitrosothiols as inhibitors of platelet aggregation.[1] British Journal of Pharmacology, 1998.[1] (Contextual grounding for platelet protocols).
Sources
- 1. youtube.com [youtube.com]
- 2. S-Nitroso-N-valeryl-D,L-penicillamine | C10H18N2O4S | CID 5232 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. scribd.com [scribd.com]
- 5. US3960940A - Process for the preparation of D(-)-penicillamine and salts thereof - Google Patents [patents.google.com]
Technical Monograph: S-Nitroso-N-valeryl-D,L-penicillamine (SNVP)
[1]
CAS Number: 225233-99-8
Molecular Formula:
Executive Summary
S-Nitroso-N-valeryl-D,L-penicillamine (SNVP) represents a critical evolution in nitric oxide (NO) donor therapeutics. Unlike its hydrophilic predecessor S-nitroso-N-acetylpenicillamine (SNAP), SNVP incorporates a pentanoyl (valeryl) chain, significantly enhancing its lipophilicity. This structural modification confers a distinct pharmacological advantage: the ability to partition into and be retained by lipid-rich subendothelial tissues.
This guide details the synthesis, physicochemical properties, and experimental application of SNVP. It is designed for researchers investigating vascular biology, specifically in the context of targeted NO delivery to sites of endothelial injury where prolonged, localized vasodilation and platelet inhibition are required without systemic hypotension or vascular tolerance.
Chemical Architecture & Synthesis
Structural Rationale
The core stability of SNVP is derived from the tertiary carbon adjacent to the sulfur atom (characteristic of penicillamine derivatives), which sterically hinders the S-nitroso group, reducing susceptibility to spontaneous thermal decomposition. The N-valeryl moiety provides the "lipophilic anchor," facilitating membrane interaction.
Synthesis Workflow
The synthesis involves a two-stage process: N-acylation of D,L-penicillamine followed by S-nitrosylation.
Figure 1: Synthetic pathway for SNVP. The process transitions from a hydrophilic thiol to a lipophilic S-nitrosothiol.
Physicochemical Profile
SNVP exhibits distinct stability profiles compared to other NO donors. A key differentiator is its resistance to copper(I)-catalyzed decomposition, a common pathway for SNAP degradation in biological fluids.
Table 1: Comparative Properties of Penicillamine-Derived NO Donors
| Feature | SNAP (Acetyl) | SNVP (Valeryl) | Mechanistic Implication |
| Lipophilicity (Log P) | Low (< 1.0) | High (> 2.[1]0) | SNVP integrates into cell membranes/lipid plaques. |
| Stability (pH 7.4) | Moderate ( | High ( | SNVP acts as a "slow-release" reservoir. |
| Cu(I) Sensitivity | High | Low | SNVP resists rapid breakdown by trace metals in plasma. |
| Vascular Tolerance | Low | None | SNVP maintains efficacy upon repeated dosing.[2] |
Mechanistic Profile
SNVP functions as a bioactive NO reservoir. Upon integration into the vascular wall, it releases NO via homolytic cleavage or transnitrosation (transfer of
Mechanism of Action
The lipophilic nature of SNVP allows it to penetrate the endothelial lining (or lack thereof in injured vessels) and reside in the subendothelial space. This creates a localized "field effect" of NO release.
Figure 2: Mechanism of Action. SNVP leverages lipid partitioning to provide sustained NO release to smooth muscle and platelets.
Experimental Framework
Protocol 1: Synthesis of SNVP
Rationale: This protocol uses a modified Schotten-Baumann reaction for acylation, followed by nitrosylation. The use of acidified nitrite generates the nitrosonium ion (
Reagents:
-
Valeryl chloride (Pentanoyl chloride)
-
Sodium Nitrite (
) -
Hydrochloric Acid (HCl), 1M and 5M
-
Methanol (MeOH)
-
Dichloromethane (DCM)
Step-by-Step Methodology:
-
Precursor Synthesis (N-valeryl-D,L-penicillamine):
-
Dissolve D,L-penicillamine (10 mmol) in 20 mL of water containing NaOH (20 mmol) to deprotonate the amine and thiol groups. Chill to 0°C.
-
Critical Step: Add valeryl chloride (11 mmol) dropwise while maintaining pH > 8 using additional NaOH. Reasoning: High pH prevents protonation of the amine, ensuring nucleophilic attack on the acyl chloride.
-
Stir for 2 hours at room temperature.
-
Acidify to pH 2 with 5M HCl to precipitate the N-valeryl derivative.
-
Extract with DCM, dry over
, and evaporate to yield the white solid precursor.
-
-
S-Nitrosylation (SNVP Formation):
-
Dissolve the N-valeryl precursor (5 mmol) in 10 mL of Methanol (MeOH) and 10 mL of 1M HCl. Chill to 4°C in the dark. Reasoning: RSNOs are photolabile and thermolabile; darkness and cold are mandatory.
-
Add Sodium Nitrite (5.5 mmol) dissolved in minimal water dropwise.
-
Observation: The solution will turn a characteristic green color, indicating S-NO bond formation.
-
Stir for 30 minutes at 4°C.
-
Dilute with ice-cold water and extract immediately with DCM.
-
Wash the organic layer with cold water, dry, and concentrate in vacuo (keep bath < 25°C).
-
Storage: Store the resulting green oil/solid at -20°C, protected from light.
-
Protocol 2: Verification of NO Release (Griess Assay)
Rationale: The Griess assay detects nitrite (
-
Preparation: Prepare a 10 mM stock of SNVP in DMSO.
-
Incubation: Dilute to 100 µM in Phosphate Buffered Saline (PBS, pH 7.4) at 37°C.[10]
-
Sampling: At defined time points (0, 15, 30, 60, 120 min), remove 100 µL aliquots.
-
Reaction: Mix with 100 µL Griess reagent (1% sulfanilamide + 0.1% NED in 5% phosphoric acid).
-
Quantification: Measure absorbance at 540 nm. Compare against a standard curve of sodium nitrite.
-
Control: Run a parallel blank with DMSO only and a positive control with SNAP to demonstrate the slower release profile of SNVP.
Biological Applications
Vasodilation Studies
In isolated rat femoral arteries, SNVP demonstrates a prolonged vasodilatory effect compared to SNAP.[8][11] While SNAP effects wash out within minutes, SNVP-induced relaxation persists for >60 minutes after washout due to its retention in the vessel wall lipids.
Platelet Inhibition
SNVP is particularly effective in preventing platelet adhesion to injured vessel walls (e.g., post-angioplasty).[1][2][12][13]
-
Dose: 200 nmol bolus (in vivo rabbit models).
-
Outcome: Significant reduction in platelet deposition on subendothelium without significant systemic hypotension.
Safety & Handling (SDS Summary)
-
Hazards: Causes skin irritation (H315), serious eye irritation (H319).
-
Storage: -20°C. Strictly protect from light.
-
Stability: Decomposes at elevated temperatures to release NO gas. Avoid contact with reducing agents and strong acids.
References
-
Miller, M. R., et al. (2003).[1][2][12] "A novel S-nitrosothiol causes prolonged and selective inhibition of platelet adhesion at sites of vascular injury."[1][12][13] Cardiovascular Research, 57(3), 853-860.[1][12] Link
-
Megson, I. L., et al. (1999).[6][8][11] "N-Substituted analogues of S-nitroso-N-acetyl-D,L-penicillamine: chemical stability and prolonged nitric oxide mediated vasodilatation in isolated rat femoral arteries." British Journal of Pharmacology, 126(3), 639-648. Link
-
Megson, I. L. (2000).[2] "Nitric oxide donor drugs."[1][2][6][8][11][12][13][14][15] Drugs of the Future, 25(7), 701-715.
-
Butler, A. R., & Rhodes, P. (1997). "Chemistry, analysis, and biological roles of S-nitrosothiols." Analytical Biochemistry, 249(1), 1-9. Link
Sources
- 1. pure.uhi.ac.uk [pure.uhi.ac.uk]
- 2. Recent developments in nitric oxide donor drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharma Impurity Supplier & Custom Synthesis in India | CRO Splendid Lab Pvt. Ltd. [splendidlab.com]
- 4. S-Nitroso-N-valeryl-D,L-penicillamine|CAS 225233-99-8 [benchchem.com]
- 5. echemi.com [echemi.com]
- 6. wisdomlib.org [wisdomlib.org]
- 7. 利用できないコンテンツ [sigmaaldrich.com]
- 8. scialert.net [scialert.net]
- 9. shubhambiopharma.com [shubhambiopharma.com]
- 10. N-substituted analogues of S-nitroso-N-acetyl-D,L-penicillamine: chemical stability and prolonged nitric oxide mediated vasodilatation in isolated rat femoral arteries - PMC [pmc.ncbi.nlm.nih.gov]
- 11. scialert.net [scialert.net]
- 12. A novel S-nitrosothiol causes prolonged and selective inhibition of platelet adhesion at sites of vascular injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. academic.oup.com [academic.oup.com]
- 14. ffa.uni-lj.si [ffa.uni-lj.si]
- 15. medchemexpress.com [medchemexpress.com]
An In-Depth Technical Guide to the Preliminary In Vitro Effects of S-Nitroso-N-valeryl-D,L-penicillamine (SNVP)
For Researchers, Scientists, and Drug Development Professionals
Abstract
S-Nitroso-N-valeryl-D,L-penicillamine (SNVP) is a member of the S-nitrosothiol (RSNO) class of compounds, which are characterized by their ability to donate nitric oxide (NO).[1] As a potent signaling molecule, NO is integral to a vast array of physiological processes, including the regulation of vascular tone, platelet function, and neurotransmission.[2] This technical guide provides a comprehensive overview of the preliminary in vitro effects of SNVP, with a focus on its vasodilatory and anti-platelet aggregation properties. We will delve into the underlying molecular mechanisms, present detailed experimental protocols for assessing its bioactivity, and discuss the critical aspects of its chemical stability. This document is intended to serve as a foundational resource for researchers and drug development professionals investigating the therapeutic potential of SNVP and other novel NO donors.
Introduction: The Significance of S-Nitrosothiols and the Emergence of SNVP
S-nitrosothiols are a class of nitric oxide (NO) donors that have garnered significant interest in cardiovascular research.[1] Unlike other NO donors that may require enzymatic activation, RSNOs can spontaneously release NO under physiological conditions.[3] This characteristic makes them valuable tools for studying NO-mediated signaling pathways and as potential therapeutic agents for conditions characterized by endothelial dysfunction and impaired NO bioavailability.
S-Nitroso-N-acetyl-D,L-penicillamine (SNAP), a well-studied analogue of SNVP, is a potent vasodilator and inhibitor of platelet aggregation.[4] However, its therapeutic utility can be limited by its chemical stability, which can vary from seconds to hours depending on factors such as temperature, buffer composition, and the presence of metal ions.[5] SNVP, with its longer N-valeryl side-chain, represents an effort to modulate the molecular characteristics of S-nitrosothiols to potentially enhance chemical stability and prolong their biological effects.[6] This guide will explore the initial in vitro findings that begin to characterize the unique properties of SNVP.
Molecular Mechanism of Action: The Canonical NO/sGC/cGMP Pathway
The primary mechanism by which SNVP and other S-nitrosothiols exert their vasodilatory and anti-platelet effects is through the activation of the nitric oxide/soluble guanylate cyclase/cyclic guanosine monophosphate (NO/sGC/cGMP) signaling cascade.
Upon release from the SNVP molecule, nitric oxide diffuses into vascular smooth muscle cells or platelets. Inside the cell, NO binds to the heme moiety of soluble guanylate cyclase (sGC), an enzyme that catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP).[7] The subsequent increase in intracellular cGMP levels activates protein kinase G (PKG), which in turn phosphorylates several downstream targets.
In vascular smooth muscle, PKG-mediated phosphorylation leads to a decrease in intracellular calcium concentrations and desensitization of the contractile machinery to calcium, ultimately resulting in smooth muscle relaxation and vasodilation.[7] In platelets, elevated cGMP levels inhibit key steps in the activation cascade, including calcium mobilization and the conformational activation of the GPIIb/IIIa receptor, thereby preventing platelet aggregation.[8][9]
Caption: The NO/sGC/cGMP signaling pathway activated by SNVP.
In Vitro Vasodilatory Effects of SNVP
Preliminary studies on isolated rat femoral arteries have demonstrated that SNVP elicits prolonged vasodilator effects, particularly in endothelium-denuded vessels.[6] This suggests a direct action on the vascular smooth muscle, consistent with the NO-donor mechanism.
Experimental Protocol: Evaluation of Vasodilation in Isolated Arterial Rings
This protocol outlines a standard organ bath experiment to assess the vasodilatory properties of SNVP.
Materials:
-
Male Wistar rats (250-300g)
-
Krebs-Henseleit solution (in mM: NaCl 118, KCl 4.7, CaCl2 2.5, MgSO4 1.2, KH2PO4 1.2, NaHCO3 25, glucose 11.1)
-
Phenylephrine (PE)
-
S-Nitroso-N-valeryl-D,L-penicillamine (SNVP)
-
Organ bath system with isometric force transducers
-
Data acquisition system
Procedure:
-
Tissue Preparation: Humanely euthanize the rat and carefully dissect the femoral arteries. Place the arteries in ice-cold Krebs-Henseleit solution.
-
Mounting: Cut the arteries into 2-3 mm rings and mount them in the organ bath chambers filled with Krebs-Henseleit solution, maintained at 37°C and continuously bubbled with 95% O2 / 5% CO2.
-
Equilibration and Viability Check: Allow the rings to equilibrate for 60-90 minutes under a resting tension of 1g. After equilibration, contract the rings with a high concentration of KCl (e.g., 80 mM) to assess tissue viability.
-
Pre-contraction: Wash the rings and allow them to return to baseline. Pre-contract the arterial rings with a submaximal concentration of phenylephrine (e.g., 1 µM) to achieve a stable plateau of contraction.
-
SNVP Administration: Once a stable contraction is achieved, add cumulative concentrations of SNVP to the organ bath and record the relaxation response.
-
Data Analysis: Express the relaxation response as a percentage of the pre-contraction induced by phenylephrine. Construct concentration-response curves and calculate the EC50 (the concentration of SNVP that produces 50% of the maximal relaxation).
In Vitro Effects of SNVP on Platelet Aggregation
The inhibitory effect of NO on platelet aggregation is a well-established phenomenon.[4] SNVP, as an NO donor, is expected to exhibit anti-platelet activity.
Experimental Protocol: Light Transmission Aggregometry (LTA)
LTA is the gold standard for assessing platelet aggregation in vitro.
Materials:
-
Freshly drawn human blood from healthy, drug-free volunteers
-
Acid-citrate-dextrose (ACD) anticoagulant
-
Platelet-rich plasma (PRP) and platelet-poor plasma (PPP)
-
Adenosine diphosphate (ADP) or other platelet agonists
-
S-Nitroso-N-valeryl-D,L-penicillamine (SNVP)
-
Light transmission aggregometer
Procedure:
-
PRP and PPP Preparation: Collect whole blood into tubes containing ACD. Centrifuge the blood at a low speed (e.g., 150 x g for 10 minutes) to obtain PRP. Centrifuge the remaining blood at a high speed (e.g., 800 x g for 10 minutes) to obtain PPP.[10]
-
Platelet Count Adjustment: Adjust the platelet count in the PRP to a standardized value (e.g., 2.5 x 10^8 platelets/mL) using PPP.
-
Incubation: Pre-incubate the PRP with various concentrations of SNVP or vehicle control for a specified time (e.g., 5-10 minutes) at 37°C.
-
Aggregation Measurement: Place the PRP cuvettes in the aggregometer and establish a baseline (0% aggregation with PRP, 100% aggregation with PPP). Add a platelet agonist (e.g., ADP) to induce aggregation and record the change in light transmission for a set period.
-
Data Analysis: Quantify the maximal platelet aggregation for each condition. Calculate the IC50 (the concentration of SNVP that inhibits platelet aggregation by 50%).
Caption: Experimental workflow for assessing SNVP's effect on platelet aggregation.
Chemical Stability and NO Release Kinetics
The stability of an S-nitrosothiol is a critical determinant of its biological activity and therapeutic potential. The rate of NO release dictates the onset and duration of its effects.
Factors Influencing SNVP Stability
The stability of S-nitrosothiols like SNVP is influenced by several factors:
-
Temperature: Higher temperatures generally accelerate the decomposition and NO release.[5]
-
pH: The stability of S-nitrosothiols can be pH-dependent.[5]
-
Light: Photolytic cleavage of the S-NO bond can occur, leading to NO release.[2][11]
-
Transition Metal Ions: Metal ions, particularly copper, can catalyze the decomposition of S-nitrosothiols.[12]
Experimental Protocol: Quantification of NO Release
Electrochemical methods using NO-selective electrodes are commonly employed to measure the real-time release of NO from donor compounds.[13]
Materials:
-
NO-selective electrode system
-
Thermostated reaction vessel
-
Phosphate-buffered saline (PBS) or other relevant buffer
-
S-Nitroso-N-valeryl-D,L-penicillamine (SNVP)
-
Data acquisition system
Procedure:
-
Electrode Calibration: Calibrate the NO-selective electrode according to the manufacturer's instructions using standard solutions of an NO donor with known decomposition kinetics or by generating known concentrations of NO.
-
Experimental Setup: Place a known volume of buffer in the thermostated reaction vessel and allow it to equilibrate to the desired temperature (e.g., 37°C).
-
SNVP Addition: Add a known concentration of SNVP to the buffer and immediately begin recording the NO concentration.
-
Data Acquisition: Continuously record the NO concentration over time until it returns to baseline.
-
Data Analysis: Plot the NO concentration as a function of time. From this data, the half-life (t1/2) of NO release and the maximum NO concentration (Cmax) can be determined.
Summary of Preliminary In Vitro Data
The following table summarizes the key in vitro parameters for SNVP and its well-characterized analogue, SNAP, for comparative purposes.
| Parameter | S-Nitroso-N-valeryl-D,L-penicillamine (SNVP) | S-Nitroso-N-acetyl-D,L-penicillamine (SNAP) | Reference |
| Primary Mechanism | NO Donor -> sGC activation -> cGMP increase | NO Donor -> sGC activation -> cGMP increase | [7] |
| Vasodilatory Effect | Prolonged vasodilation in isolated arteries | Potent vasodilator | [5][6] |
| Anti-platelet Effect | Expected to inhibit platelet aggregation | Potent inhibitor of platelet aggregation | [4] |
| Chemical Stability | Potentially more stable than SNAP due to longer N-acyl chain | Half-life of ~6 hours at 37°C, pH 6-8 in the presence of chelators | [5][6] |
Conclusion and Future Directions
The preliminary in vitro data suggest that S-Nitroso-N-valeryl-D,L-penicillamine is a promising nitric oxide donor with potent vasodilatory and likely anti-platelet aggregation properties. Its modified chemical structure, compared to SNAP, may confer enhanced stability and a prolonged duration of action, which could be advantageous for therapeutic applications.
Future in vitro studies should focus on:
-
Directly comparing the NO release kinetics and stability of SNVP and SNAP under various physiological conditions.
-
Investigating the effects of SNVP on other cell types, such as endothelial cells and leukocytes, to understand its broader biological impact.
-
Exploring the potential for SNVP to modulate other NO-dependent signaling pathways, such as S-nitrosation of proteins.[14]
A thorough understanding of the in vitro pharmacology of SNVP is essential for guiding its further development as a potential therapeutic agent for cardiovascular and other diseases where NO signaling is impaired.
References
-
Megson, I. L., et al. (2000). N-substituted analogues of S-nitroso-N-acetyl-D,L-penicillamine: chemical stability and prolonged nitric oxide mediated vasodilatation in isolated rat femoral arteries. British Journal of Pharmacology, 131(7), 1338–1346. Available from: [Link]
-
Marino, M., & Gladyshev, V. N. (2010). Mechanisms of S-nitrosothiol formation and selectivity in nitric oxide signaling. Journal of Biological Chemistry, 285(26), 19681–19686. Available from: [Link]
- Bryan, N. S., & Loscalzo, J. (Eds.). (2017). Nitrite and Nitrate in Human Health and Disease. Springer.
-
Veeprho. (n.d.). S-Nitroso-N-valeryl-D,L-penicillamine. Available from: [Link]
-
Coneski, P. N., & Schoenfisch, M. H. (2012). S-Nitroso- N-acetyl-D-penicillamine covalently linked to polydimethylsiloxane (SNAP-PDMS) for use as a controlled photoinitiated nitric oxide release polymer. ACS Applied Materials & Interfaces, 4(1), 373–380. Available from: [Link]
-
Singh, R. J., Hogg, N., Joseph, J., & Kalyanaraman, B. (1996). Mechanism of nitric oxide release from S-nitrosothiols. The Journal of biological chemistry, 271(31), 18596–18603. Available from: [Link]
-
Al-Sa'doni, H. H., et al. (2000). A novel family of S-nitrosothiols: chemical synthesis and biological actions. Journal of Biological Chemistry, 275(15), 11049–11056. Available from: [Link]
-
Kleschyov, A. L., Wenzel, S., & Stoclet, J. C. (1996). Enhanced release of nitric oxide causes increased cytotoxicity of S-nitroso-N-acetyl-DL-penicillamine and sodium nitroprusside under hypoxic conditions. Biochemical and biophysical research communications, 225(2), 438–443. Available from: [Link]
- Feelisch, M., & Stamler, J. S. (Eds.). (1996). Methods in Nitric Oxide Research. John Wiley & Sons.
- Ignarro, L. J. (Ed.). (2000).
-
Patel, K. P., Li, Q., & Sikarwar, A. S. (2022). Lyophilized platelets inhibit platelet aggregation with simultaneous paradoxical promotion of platelet adhesion. Frontiers in Cardiovascular Medicine, 9, 959416. Available from: [Link]
-
Hopkins, S. P., & Frost, M. C. (2018). Synthesis and Characterization of Controlled Nitric Oxide Release From S-Nitroso- N-Acetyl-d-Penicillamine Covalently Linked to Polyvinyl Chloride (SNAP-PVC). Bioengineering (Basel, Switzerland), 5(3), 72. Available from: [Link]
-
Jakovljevic, V., et al. (2013). Effect of nitric oxide donors S-nitroso-N-acetyl-DL-penicillamine, Spermine and PAPA NONOate on intracellular pH in cardiomyocytes. Molecular and Cellular Biochemistry, 373(1-2), 17–25. Available from: [Link]
-
Patsnap. (2024, July 17). What is the mechanism of Sodium Nitroprusside? Synapse. Available from: [Link]
-
Nag, S., et al. (2018). Nitric oxide detection methods in vitro and in vivo. Nitric Oxide, 75, 1–17. Available from: [Link]
-
Vyazovkin, S. (2018). Polyvinylpyrrolidone affects thermal stability of drugs in solid dispersions. International journal of pharmaceutics, 552(1-2), 243–248. Available from: [Link]
-
Hines, D. J., & Rinder, C. S. (1996). Pharmacological effect of nitroprusside on platelet aggregation. Anesthesia and analgesia, 83(2), 304–307. Available from: [Link]
-
Gremmel, T., et al. (2016). In vitro effects of nitric oxide donors on apoptosis and oxidative/nitrative protein modifications in ADP-activated platelets. Platelets, 27(4), 337–345. Available from: [Link]
-
Hines, R., & Barash, P. G. (1989). Infusion of sodium nitroprusside induces platelet dysfunction in vitro. Anesthesiology, 70(4), 611–615. Available from: [Link]
-
Osmanović-Omerdić, E., et al. (2022). Long-term stability of clopidogrel solid dispersions—Importance of in vitro dissolution test. Pharmaceutics, 14(4), 793. Available from: [Link]
-
Hümmer, J., Kraus, S., Brändle, K., & Lee-Thedieck, C. (2021). Nitric Oxide in the Control of the in vitro Proliferation and Differentiation of Human Hematopoietic Stem and Progenitor Cells. Frontiers in Cell and Developmental Biology, 8, 610369. Available from: [Link]
-
OPCW. (n.d.). Organophosphorus (OP) Nerve Agents and their Countermeasures. Available from: [Link]
-
Osmanović-Omerdić, E., et al. (2022). Long-term stability of clopidogrel solid dispersions—Importance of in vitro dissolution test. Pharmaceutics, 14(4), 793. Available from: [Link]
- Thatcher, G. R. J. (Ed.). (2007).
-
Xavant Technology. (2022, April 6). Neuromuscular Blocking Agents [Video]. YouTube. Available from: [Link]
-
Teng, C. M., & Huang, T. F. (1991). Snake venom constituents that affect platelet function. Toxicon, 29(10), 1151–1163. Available from: [Link]
-
Detti, L., et al. (2003). Nitric oxide donors for patients undergoing IVF. A prospective, double-blind, randomized, placebo-controlled trial. Human reproduction (Oxford, England), 18(2), 277–282. Available from: [Link]
-
Tenner, A. G. (2023). Nerve Agents. In StatPearls. StatPearls Publishing. Available from: [Link]
-
Ghasemi, S., & Ghasemi, J. (2012). Thermal stability and decomposition kinetic studies of acyclovir and zidovudine drug compounds. Journal of thermal analysis and calorimetry, 108(1), 259–265. Available from: [Link]
-
Kleschyov, A. L., Wenzel, S., & Stoclet, J. C. (1996). Enhanced release of nitric oxide causes increased cytotoxicity of S-nitroso-N-acetyl-DL-penicillamine and sodium nitroprusside under hypoxic conditions. Biochemical and biophysical research communications, 225(2), 438–443. Available from: [Link]
-
Giorgetti, S., et al. (2020). Comparative study of the stabilities of synthetic in vitro and natural ex vivo transthyretin amyloid fibrils. The Journal of biological chemistry, 295(33), 11526–11535. Available from: [Link]
-
Gerlach, H., et al. (2012). Endothelial cells influence the sodium nitroprusside mediated inhibition of platelet aggregation by an as yet unkown pathway. Platelets, 23(4), 283–289. Available from: [Link]
Sources
- 1. A novel family of S-nitrosothiols: chemical synthesis and biological actions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. S-Nitroso- N-acetyl-D-penicillamine covalently linked to polydimethylsiloxane (SNAP-PDMS) for use as a controlled photoinitiated nitric oxide release polymer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ahajournals.org [ahajournals.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. caymanchem.com [caymanchem.com]
- 6. N-substituted analogues of S-nitroso-N-acetyl-D,L-penicillamine: chemical stability and prolonged nitric oxide mediated vasodilatation in isolated rat femoral arteries - PMC [pmc.ncbi.nlm.nih.gov]
- 7. What is the mechanism of Sodium Nitroprusside? [synapse.patsnap.com]
- 8. Pharmacological effect of nitroprusside on platelet aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Infusion of sodium nitroprusside induces platelet dysfunction in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ovid.com [ovid.com]
- 11. Synthesis and Characterization of Controlled Nitric Oxide Release from S-Nitroso- N-Acetyl-d-Penicillamine Covalently Linked to Polyvinyl Chloride (SNAP-PVC) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Low-molecular-weight S-nitrosothiols - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Nitric oxide detection methods in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Navigating the Acronym: Defining "SNVP" for a In-depth Technical Guide
A critical ambiguity has been identified regarding the term "SNVP." An initial comprehensive search of scientific and medical literature did not yield a clear, established therapeutic agent, biological pathway, or technology universally recognized by this acronym. To proceed with the development of a scientifically rigorous and valuable technical guide, clarification of this term is essential.
The search revealed several possibilities for what "SNVP" might refer to, each representing a distinct area of biomedical research with unique therapeutic potential:
-
Snake Venom Peptides (a potential interpretation): The abbreviation could plausibly stand for Snake Venom Peptides. Snake venoms are a rich source of bioactive molecules with demonstrated therapeutic potential in areas such as cardiovascular diseases, cancer, and pain management.[1][2] Key components include metalloproteinases (SVMPs), L-amino acid oxidases (LAAOs), and phospholipase A2s (PLA2s), which are being explored for their anticancer properties.[1]
-
Sodium Nitroprusside (SNP): While a close, but not exact match, SNP (Sodium Nitroprusside) is a well-known potent vasodilator used in hypertensive crises.[3] Its mechanism involves the release of nitric oxide (NO), which activates guanylate cyclase and increases cyclic guanosine monophosphate (cGMP), leading to smooth muscle relaxation.[3]
-
Naphthylvinylpyridine (NVP): Another phonetic possibility is NVP (Naphthylvinylpyridine), a compound that has been studied for its effects on the central nervous system, specifically its inhibition of choline acetyltransferase, an enzyme involved in acetylcholine synthesis.[4] This could have implications for conditions involving cholinergic signaling.
-
Single Nucleotide Polymorphism (SNP) or Single Nucleotide Variant (SNV): In the realm of genomics and personalized medicine, SNP (Single Nucleotide Polymorphism) or SNV (Single Nucleotide Variant) are critical concepts.[][6][7][8] These genetic variations can significantly influence an individual's susceptibility to disease and response to drugs, forming the basis of pharmacogenomics.[6][8][9]
-
Other Possibilities: The search also highlighted other unrelated but similarly abbreviated terms in biomedical research, such as SENP (Sentrin-specific proteases) which are potential cancer therapy targets[10], and VIP (Vasoactive Intestinal Peptide) which has therapeutic potential in neurodevelopmental disorders.[11]
To ensure the creation of a relevant and accurate in-depth technical guide, it is imperative that the specific identity of "SNVP" be provided. Without this clarification, any attempt to detail its mechanism of action, therapeutic potential, and associated experimental protocols would be speculative and lack the scientific integrity required for the intended audience of researchers, scientists, and drug development professionals.
Upon receiving the precise definition of "SNVP," a targeted and comprehensive guide will be developed, adhering to the highest standards of scientific accuracy and providing actionable insights for the research and development community.
Sources
- 1. "Therapeutic potential of snake venom: Toxin distribution and opportuni" by Anas Bedraoui, Montamas Suntravat et al. [scholarworks.utrgv.edu]
- 2. Therapeutic potential of snake venom in cancer therapy: current perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What is the mechanism of Sodium Nitroprusside? [synapse.patsnap.com]
- 4. [Mechanism of action of naphthylvinylpyridine] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. SNP technologies for drug discovery: a current review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. SNPs in disease gene mapping, medicinal drug development and evolution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Role of single nucleotide polymorphisms in pharmacogenomics and their association with human diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. SENP Proteases as Potential Targets for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Vasoactive intestinal peptide in neurodevelopmental disorders: therapeutic potential - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Protocol for Using SNVP in Aortic Ring Vasodilation Assays
Executive Summary & Scientific Rationale
This guide details the protocol for utilizing S-nitroso-N-valerylpenicillamine (SNVP) in isometric tension assays using isolated aortic rings.
SNVP is a lipophilic S-nitrosothiol (RSNO) nitric oxide (NO) donor.[1][2] Unlike its hydrophilic congener SNAP (S-nitroso-N-acetylpenicillamine), SNVP possesses a valeryl side chain (5-carbon) rather than an acetyl group. This structural modification confers higher lipophilicity, allowing SNVP to integrate into the vascular smooth muscle cell (VSMC) membrane and act as a localized "NO depot."
Why use SNVP?
-
Prolonged Duration: It exhibits "washout resistance," maintaining vasodilation even after the removal of the drug from the bath, mimicking sustained NO release.
-
Targeting Denuded Vessels: Its efficacy is enhanced in endothelium-denuded vessels, making it an excellent probe for studying NO delivery in vascular injury models (e.g., angioplasty).
-
Stability: It is chemically more stable in solution than SNAP, reducing experimental noise from spontaneous decomposition.
Mechanism of Action
SNVP functions as a direct NO donor but with unique pharmacokinetics due to its lipophilicity.[1] Upon entering the lipophilic environment of the cell membrane, it undergoes decomposition (often catalyzed by trace copper or transnitrosation with intracellular thiols) to release NO. This NO activates soluble Guanylate Cyclase (sGC), increasing cGMP and inducing relaxation via Protein Kinase G (PKG).
Pathway Diagram
Figure 1: Mechanism of SNVP-induced vasodilation. Note the membrane integration step which distinguishes SNVP from hydrophilic donors like SNAP.
Material Preparation & Handling[3][4][5][6]
CRITICAL WARNING: S-nitrosothiols are photosensitive. All procedures involving SNVP must be performed under low light or amber light conditions.
SNVP Stock Solution
Commercial SNVP may be rare; it is often synthesized in-house from N-valerylpenicillamine (NVP) and acidified nitrite. If purchasing or synthesizing:
-
Vehicle: Dissolve SNVP in 100% DMSO or absolute ethanol . Do not use aqueous buffers for the stock, as hydrolysis/decomposition will occur.
-
Concentration: Prepare a 100 mM stock solution.
-
Storage: Aliquot into light-protected (amber) tubes and store at -80°C . Avoid freeze-thaw cycles.
Physiological Saline Solution (PSS)
Standard Krebs-Henseleit buffer is recommended.
-
Composition (mM): NaCl 118, KCl 4.7, MgSO₄ 1.2, KH₂PO₄ 1.2, NaHCO₃ 25, CaCl₂ 2.5, Glucose 11.
-
Gassing: Continuously aerate with 95% O₂ / 5% CO₂ to maintain pH 7.4.
Aortic Ring Preparation (The "Art" of Dissection)[6]
Objective: Isolate thoracic aorta rings with minimal trauma to the smooth muscle.
-
Euthanasia: Anesthetize rat (Sprague-Dawley or Wistar, 250-300g) with isoflurane and euthanize via cervical dislocation or exsanguination.
-
Excision: Rapidly open the thoracic cavity. Remove the thoracic aorta from the arch to the diaphragm.
-
Cleaning: Place aorta in cold, oxygenated Krebs buffer. Under a dissection microscope, carefully trim away adventitial fat and connective tissue. Do not stretch the vessel.
-
Sectioning: Cut the aorta into 3-4 mm rings .
-
Endothelium Control:
Experimental Protocol: Isometric Tension Recording
System: Multi-channel Wire Myograph (e.g., DMT or equivalent).
Workflow Diagram
Figure 2: Step-by-step workflow for the SNVP dose-response assay.
Detailed Steps
Phase 1: Equilibration
-
Mount rings on stainless steel wires (40 µm diameter) in organ baths containing Krebs buffer at 37°C.
-
Set resting tension to 1.5 - 2.0 g (optimal for rat aorta).
-
Equilibrate for 60 minutes , washing with fresh Krebs every 15 minutes. Readjust tension to baseline if it drifts.
Phase 2: Viability & Endothelial Check
-
Contract: Add Phenylephrine (PE, 1 µM) or high KCl (60 mM) to test smooth muscle viability.
-
Relax: Once plateau is reached, add Acetylcholine (ACh, 10 µM) .
-
Intact (+E): >80% relaxation indicates healthy endothelium.
-
Denuded (-E): <10% relaxation confirms successful denudation.
-
-
Washout: Wash 3-4 times over 30 minutes until tension returns to baseline.
Phase 3: SNVP Dose-Response[5]
-
Pre-contraction: Add PE (1 µM) (or EC80 concentration determined previously). Wait for a stable plateau (approx. 10-15 mins).
-
Dosing: Add SNVP cumulatively in half-log increments (
M to M).-
Volume: Keep addition volumes small (<1% of bath volume) to avoid vehicle effects.
-
Timing: Wait for the response to stabilize (plateau) before the next addition (usually 3-5 mins per dose).
-
-
Data Recording: Record the tension (grams) at the plateau of each dose.
Phase 4: The "Washout Resistance" Test (SNVP Specific)
This assay validates the lipophilic "depot" property of SNVP.
-
Pre-contract rings with PE.[6]
-
Add a single bolus of SNVP (10 µM) . Monitor relaxation.
-
Washout: Rapidly wash the bath 3 times with fresh Krebs (containing PE to maintain contraction drive, or re-add PE immediately).
-
Observation: Unlike SNAP (where tension recovers rapidly), SNVP-treated rings will show sustained relaxation or very slow recovery of tension due to the drug retained in the tissue.
Data Analysis & Presentation
Calculation
Normalize data as a percentage of the pre-contraction force.
Expected Results Table
| Parameter | SNVP (Intact Endothelium) | SNVP (Denuded Endothelium) | SNAP (Reference) |
| Potency ( | ~5.1 - 5.5 | ~5.5 - 6.0 (Enhanced) | ~5.8 |
| Max Relaxation ( | 100% | 100% | 100% |
| Washout Recovery | Moderate recovery | Poor/No recovery (Sustained) | Rapid recovery |
| Mechanism | cGMP-dependent | cGMP-dependent | cGMP-dependent |
Note: SNVP often shows higher potency or efficacy in denuded vessels because the endothelium can act as a diffusion barrier or metabolize lipophilic compounds differently.
Troubleshooting & Controls (Self-Validating Systems)
To ensure scientific integrity, include these controls:
-
ODQ Control: Pre-incubate rings with ODQ (10 µM) , a specific sGC inhibitor.
-
Expected Result: Complete abolition of SNVP-induced relaxation. This confirms the NO-sGC-cGMP pathway.
-
-
Hemoglobin Reversal: Add Hemoglobin (10 µM) or PTIO during the sustained relaxation phase.
-
Expected Result: Reversal of relaxation.[6] This confirms the effect is mediated by extracellular/released NO, not a non-specific effect of the valeryl side chain.
-
-
Vehicle Control: Run a parallel ring with equivalent volumes of DMSO/Ethanol.
-
Expected Result: No significant relaxation (<5%).
-
References
-
Miller, M. R., et al. (2003). "A novel S-nitrosothiol causes prolonged and selective inhibition of platelet adhesion at sites of vascular injury."[7] Cardiovascular Research, 57(3), 853–860.[7] Link
- Key Finding: Establishes SNVP as a lipophilic donor with prolonged effects in denuded arteries.
-
Megson, I. L., et al. (1997). "N-Substituted analogues of S-nitroso-N-acetyl-D,L-penicillamine: chemical stability and prolonged nitric oxide mediated vasodilatation in isolated rat femoral arteries." British Journal of Pharmacology, 122(8), 1617–1624. Link
- Key Finding: The foundational paper describing the synthesis, stability, and vasodil
-
Crane, M. S., et al. (2005). "A potential role for extracellular nitric oxide generation in cGMP-independent inhibition of human platelet aggregation." British Journal of Pharmacology, 144(6), 849–859. Link
- Key Finding: Discusses the mechanism of NO release from SNVP and its dependence on copper/thiols.
-
Protocol Online. "Protocol for Aortic Ring Assay." Link
- Context: General reference for aortic ring handling (adapted here for wire myography).
Sources
- 1. academic.oup.com [academic.oup.com]
- 2. A novel S-nitrosothiol causes prolonged and selective inhibition of platelet adhesion at sites of vascular injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A simplified aortic ring assay: A useful ex vivo method to assess biochemical and functional parameters of angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. N-substituted analogues of S-nitroso-N-acetyl-D,L-penicillamine: chemical stability and prolonged nitric oxide mediated vasodilatation in isolated rat femoral arteries - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pure.uhi.ac.uk [pure.uhi.ac.uk]
Technical Guide: S-Nitroso-N-valerylpenicillamine (SNVP) for Smooth Muscle Relaxation
Application Note: Application of SNVP in Smooth Muscle Relaxation Studies
Introduction & Scientific Rationale
S-Nitroso-N-valerylpenicillamine (SNVP) is a synthetic S-nitrosothiol (RSNO) designed to act as a stable, lipophilic nitric oxide (NO) donor. Unlike conventional organic nitrates (e.g., Glyceryl Trinitrate - GTN) which require enzymatic bioactivation and often induce vascular tolerance (tachyphylaxis), SNVP releases NO via direct homolytic cleavage or transnitrosation.
Why Choose SNVP?
-
Lipophilicity: The valeryl group confers higher lipophilicity than its analogue SNAP (S-Nitroso-N-acetylpenicillamine), allowing superior penetration into the vascular smooth muscle cell (VSMC) membrane.
-
Lack of Tolerance: SNVP retains efficacy even after prolonged exposure, making it the reagent of choice for studying NO signaling pathways in nitrate-tolerant tissue models.[1]
-
Selectivity: SNVP has demonstrated preferential binding and activity at sites of endothelial damage, making it a critical tool for restenosis and angioplasty research.
Mechanism of Action
SNVP functions by releasing free radical nitric oxide (
Signaling Pathway Visualization
Figure 1: Signal transduction pathway of SNVP-mediated vasorelaxation. SNVP crosses the membrane to activate the sGC-cGMP-PKG axis.
Reagent Preparation & Handling
Critical Warning: S-nitrosothiols are photosensitive and thermolabile. Strict adherence to the "Cold & Dark" rule is required to prevent premature NO release.
| Parameter | Specification |
| Molecular Weight | ~262.33 g/mol (varies by synthesis batch) |
| Solubility | Soluble in DMSO or Ethanol; poor stability in aqueous buffer. |
| Storage (Solid) | -20°C or -80°C, desiccated, protected from light. |
| Stock Solution | 10 mM or 100 mM in 100% DMSO. Prepare Fresh Daily. |
Preparation Protocol:
-
Weighing: Weigh SNVP powder in a room with reduced lighting (avoid direct sunlight).
-
Dissolution: Dissolve in anhydrous DMSO to create a high-concentration stock (e.g., 10 mM). Vortex briefly.
-
Protection: Immediately wrap the vial in aluminum foil. Keep on ice.
-
Usage: Dilute into aqueous Krebs buffer only immediately prior to addition to the organ bath. Do not store aqueous dilutions.
Core Protocol: Isometric Tension Recording (Organ Bath)
This protocol validates SNVP efficacy using isolated rat thoracic aorta rings.
Materials Required
-
Tissue: Male Sprague-Dawley rat thoracic aorta (cleaned of fat/connective tissue).
-
Physiological Saline Solution (PSS): Krebs-Henseleit buffer (mM: NaCl 118, KCl 4.7, MgSO4 1.2, KH2PO4 1.2, NaHCO3 25, CaCl2 2.5, Glucose 11), aerated with 95% O2 / 5% CO2 (Carbogen).
-
Equipment: 4-channel Organ Bath system (e.g., ADInstruments PowerLab), Force Transducers.
-
Reagents: Phenylephrine (PE) for pre-contraction; Acetylcholine (ACh) for endothelial validation.
Step-by-Step Workflow
Phase 1: Tissue Mounting & Equilibration
-
Cut aorta into 3–4 mm rings.
-
(Optional) Mechanically remove endothelium by gently rubbing the lumen with forceps tips if studying direct smooth muscle effects without endothelial NO interference.
-
Mount rings on stainless steel hooks in organ baths containing Krebs buffer at 37°C, bubbled with Carbogen.
-
Apply passive resting tension (optimal: 1.5 g – 2.0 g for rat aorta).
-
Equilibration: Allow tissue to rest for 60 minutes, washing with fresh Krebs every 15 minutes.
Phase 2: Viability Test
-
Challenge with 60 mM KCl to verify contractile machinery. Wash until baseline returns.
-
Pre-contract with Phenylephrine (PE, 1 µM) until a stable plateau is reached.
-
(If Endothelium Intact): Add Acetylcholine (10 µM) . Relaxation >80% confirms intact endothelium.
-
Wash 3x and re-equilibrate for 30 minutes.
Phase 3: SNVP Dose-Response Curve
-
Induce stable pre-contraction with PE (1 µM) (or EC80 concentration). Wait for plateau (approx. 10–15 mins).
-
Cumulative Addition: Add SNVP in semi-logarithmic increments (1 nM, 3 nM, 10 nM... up to 100 µM).
-
Note: Perform additions in subdued light.
-
-
Wait for the response to plateau (2–3 mins) before the next addition.
-
Control: Run a parallel vehicle control ring (DMSO only) to account for solvent effects or time-dependent fatigue.
Experimental Workflow Diagram
Figure 2: Operational workflow for isometric tension recording. Steps within the yellow dashed box require low-light conditions.
Advanced Protocol: Assessing Vascular Tolerance
One of SNVP's primary advantages is the lack of tolerance development. This protocol compares SNVP against Glyceryl Trinitrate (GTN).
-
Incubation Phase:
-
Group A (Control): Incubate rings in Krebs buffer for 2 hours.
-
Group B (GTN Tolerant): Incubate rings with GTN (100 µM) for 2 hours.
-
Group C (SNVP Exposed): Incubate rings with SNVP (100 µM) for 2 hours.
-
-
Washout: Rigorously wash tissues every 10 mins for 1 hour to remove the donor drug.
-
Challenge: Perform the Phase 3 Dose-Response Curve (described above) using SNVP on all groups.
-
Expected Result:
-
GTN-incubated rings will show a rightward shift (tolerance) when challenged with GTN, but no shift when challenged with SNVP (cross-tolerance is minimal).
-
SNVP-incubated rings will maintain full sensitivity to subsequent SNVP challenge (no self-tolerance).
-
Data Analysis & Interpretation
Quantitative Metrics
Calculate relaxation as a percentage of the PE-induced pre-contraction:
Comparative Profile: SNVP vs. Common NO Donors
| Feature | SNVP | SNAP | Sodium Nitroprusside (SNP) | Glyceryl Trinitrate (GTN) |
| Class | S-Nitrosothiol | S-Nitrosothiol | Metal Nitrosyl | Organic Nitrate |
| Mechanism | Spontaneous/Transnitrosation | Spontaneous/Cu+ cat. | Spontaneous/Enzymatic | Enzymatic (ALDH2) |
| Lipophilicity | High | Low/Moderate | Low | High |
| Tolerance | No | No | No | Yes (Severe) |
| Stability | Moderate | Low (Unpredictable) | High (Light sensitive) | High |
References
-
Miller, M. R., et al. (2000). Novel S-nitrosothiols do not engender vascular tolerance and remain effective in glyceryl trinitrate-tolerant rat femoral arteries.[2] European Journal of Pharmacology, 403(1-2), 111-119.[2]
-
Miller, M. R., et al. (2003). A novel S-nitrosothiol causes prolonged and selective inhibition of platelet adhesion at sites of vascular injury.[1][3] Cardiovascular Research, 57(3), 853-860.[3][4]
-
Megson, I. L., et al. (1999). Prolonged effect of a novel S-nitrosothiol, S-nitroso-N-valerylpenicillamine (SNVP), on rat femoral artery.[5] British Journal of Pharmacology, 126, 179P.
-
Ignarro, L. J., et al. (2002). Mechanism of vascular smooth muscle relaxation by organic nitrates, nitrites, nitroprusside and nitric oxide. Journal of Pharmacology and Experimental Therapeutics.
Sources
Application Note: Spectrophotometric Analysis of Sodium Nitroprusside (SNVP) Stability
Abstract
Sodium Nitroprusside (SNVP), a potent vasodilator, is notoriously unstable, particularly when exposed to light. This application note provides a comprehensive guide to quantifying the stability of SNVP in aqueous solutions using UV-Visible spectrophotometry. We detail the principles behind the analysis, provide validated, step-by-step protocols for determining SNVP concentration, and present a forced degradation methodology consistent with regulatory expectations. The causality behind experimental choices is explained to empower researchers to adapt and troubleshoot the methodology effectively.
Part 1: Theoretical Framework & Principles
Chemistry and Clinical Significance of Sodium Nitroprusside
Sodium nitroprusside, with the chemical formula Na₂[Fe(CN)₅NO]·2H₂O, is an inorganic complex featuring an iron center coordinated to five cyanide ligands and one nitric oxide (NO) ligand.[1] Its therapeutic effect as a vasodilator is mediated by the in vivo release of nitric oxide, which activates guanylate cyclase, leading to smooth muscle relaxation.[2] However, this therapeutic benefit is shadowed by its inherent chemical instability. Exposure to light, especially in the UV to blue region of the spectrum, initiates a photodegradation process that not only reduces the drug's efficacy but also releases toxic cyanide ions.[3][4] Therefore, rigorous stability testing is a critical aspect of its formulation and clinical administration.
SNVP Photodegradation Pathway
The primary mechanism of SNVP degradation in aqueous solution is a photochemical reaction. Upon absorbing a photon of sufficient energy (wavelengths < 480 nm), the nitroprusside anion undergoes an intramolecular photo-oxidative process.[5] This reaction results in the release of a nitric oxide radical (NO•) and the formation of the aquapentacyanoferrate(III) ion, [Fe(CN)₅H₂O]²⁻.[5][6] This primary degradation product can undergo further complex reactions, potentially leading to the release of free cyanide (CN⁻).[3][5]
The core reaction can be summarized as: [Fe(CN)₅NO]²⁻ + H₂O --(light, hν)--> [Fe(CN)₅H₂O]²⁻ + NO[6]
Monitoring the disappearance of the parent [Fe(CN)₅NO]²⁻ ion is the most direct spectrophotometric approach to quantifying stability.
Caption: SNVP Photodegradation Pathway.
Principles of UV-Vis Spectrophotometry for SNVP Analysis
UV-Vis spectrophotometry is a powerful analytical technique for this application, governed by the Beer-Lambert Law.[7][8][9] This law establishes a linear relationship between the absorbance of light and the concentration of an absorbing species in a solution.[8][10] The equation is:
A = εcl
Where:
-
A is Absorbance (unitless)
-
ε (epsilon) is the molar absorptivity coefficient (a constant unique to the molecule at a specific wavelength)
-
c is the concentration of the analyte
-
l is the path length of the cuvette (typically 1 cm)
A specific spectrophotometric method for unaltered SNVP utilizes its absorbance maximum (λ_max) in the near-UV region. Published data indicates a prominent absorbance peak around 394 nm .[11][12] As SNVP degrades, the absorbance at this wavelength will decrease proportionally, allowing for its quantification over time.
Part 2: Materials and Methods
Reagents and Materials
-
Sodium Nitroprusside Dihydrate (Analytical Grade or USP standard)
-
Deionized Water (Type I, 18.2 MΩ·cm)
-
5% Dextrose solution (if mimicking clinical infusion conditions)
-
Class A volumetric flasks and pipettes
-
Amber glass bottles for solution storage
-
Aluminum foil
-
1 cm path length quartz cuvettes (matched pair)
Instrumentation
-
A calibrated double-beam UV-Vis spectrophotometer capable of scanning from at least 200 nm to 700 nm.
Preparation of Solutions
Critical Note: SNVP is highly photolabile. All solutions must be prepared fresh, protected from light using amber glassware or by wrapping containers in aluminum foil, and used promptly.[2][6]
-
SNVP Stock Solution (e.g., 100 µg/mL):
-
Accurately weigh 10.0 mg of Sodium Nitroprusside Dihydrate.
-
Quantitatively transfer it to a 100 mL amber volumetric flask.
-
Dissolve and bring to volume with deionized water. Mix thoroughly. This solution is 100 µg/mL.
-
-
Working Standards for Calibration:
-
Prepare a series of working standards (e.g., 2, 5, 10, 15, 20 µg/mL) by performing serial dilutions of the Stock Solution in amber volumetric flasks.
-
Part 3: Experimental Protocols
Protocol 1: Determination of SNVP λ_max
-
Rationale: To confirm the wavelength of maximum absorbance on the specific instrument being used.
-
Prepare a mid-range standard (e.g., 10 µg/mL SNVP).
-
Set the spectrophotometer to scan a wavelength range from 350 nm to 700 nm.
-
Use deionized water as the blank to zero the instrument.
-
Rinse a quartz cuvette with the 10 µg/mL standard, then fill it and place it in the sample holder.
-
Acquire the full spectrum.
-
Identify the wavelength (λ) that corresponds to the highest absorbance peak. This should be near 394 nm and will be used for all subsequent measurements.[11]
-
Protocol 2: Generation of a Calibration Curve
-
Rationale: To establish the linear relationship between absorbance and concentration, which is required for sample quantification.[7][10]
-
Set the spectrophotometer to measure absorbance at the predetermined λ_max (e.g., 394 nm).
-
Use deionized water to zero the instrument (autozero).
-
Measure the absorbance of each working standard, starting from the lowest concentration.
-
Rinse the cuvette with the next standard before each measurement.
-
Record the absorbance for each known concentration.
-
Plot Absorbance (y-axis) vs. Concentration (x-axis).
-
Perform a linear regression on the data. The resulting line should have a correlation coefficient (R²) of ≥ 0.998. The equation of the line (y = mx + b) will be used to calculate the concentration of unknown samples.
-
| Concentration (µg/mL) | Absorbance at λ_max (AU) |
| 0 (Blank) | 0.000 |
| 2.0 | Record Value |
| 5.0 | Record Value |
| 10.0 | Record Value |
| 15.0 | Record Value |
| 20.0 | Record Value |
Protocol 3: Forced Degradation (Photostability) Study
-
Rationale: To simulate the effect of light exposure over time and quantify the rate of degradation, following principles outlined in ICH Q1B guidelines.[13][14][15]
Caption: Experimental Workflow for Photostability Study.
Methodology:
-
Sample Preparation: Prepare a fresh solution of SNVP at a known concentration (e.g., 15 µg/mL) in a transparent container (e.g., glass beaker or quartz cuvette). Prepare a parallel control sample and immediately wrap it securely in aluminum foil to protect it completely from light.
-
Initial Measurement (T=0): Immediately take an aliquot from the "Test" sample and measure its absorbance at λ_max. This is your baseline reading.
-
Exposure: Place the unwrapped test sample and the foil-wrapped control sample under a calibrated light source as specified by ICH Q1B guidelines.[13][14] A typical condition is an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
-
Time-Point Analysis: At predetermined intervals (e.g., 1, 2, 4, 8, and 24 hours), withdraw aliquots from both the test and control samples.
-
Spectrophotometric Reading: Measure the absorbance of each aliquot at λ_max. Ensure the instrument is blanked with deionized water.
Part 4: Data Analysis and Interpretation
Calculating SNVP Concentration
Using the linear equation from your calibration curve (y = mx + b), where 'y' is the measured absorbance, solve for 'x' (concentration):
Concentration (x) = (Absorbance - b) / m
Quantifying Stability
For each time point, calculate the percentage of SNVP remaining in the test sample relative to the initial (T=0) concentration. The control sample concentration should remain stable; any significant decrease would indicate a problem with the experimental setup (e.g., thermal degradation).
% SNVP Remaining = ([SNVP] at time t / [SNVP] at time 0) x 100
Example Data Presentation
| Time (hours) | Absorbance (Test) | Calculated [SNVP] (µg/mL) | % SNVP Remaining |
| 0 | 0.550 | 15.0 | 100.0% |
| 1 | 0.468 | 12.7 | 84.7% |
| 2 | 0.391 | 10.6 | 70.7% |
| 4 | 0.275 | 7.4 | 49.3% |
| 8 | 0.154 | 4.1 | 27.3% |
Part 5: Troubleshooting and Best Practices
-
High Background/Drifting Baseline: Ensure cuvettes are clean and perfectly matched. Allow the spectrophotometer lamp to warm up for at least 30 minutes before use.
-
Poor Calibration Linearity (R² < 0.998): This often points to errors in standard preparation. Re-prepare all standards carefully using calibrated pipettes and Class A glassware. Deviations from the Beer-Lambert law can also occur at very high concentrations (>0.01M).[10]
-
Inconsistent Readings: Protect all solutions from ambient light at all times, not just during the forced degradation exposure. Use a fresh blank for each set of measurements.
-
Expertise Insight: The photodegradation of SNVP can sometimes lead to the formation of insoluble blue products (Prussian blue) after prolonged exposure, which will cause light scattering and interfere with absorbance readings. If turbidity is observed, the sample may need to be filtered through a 0.22 µm syringe filter before measurement, though this indicates severe degradation.
Conclusion
UV-Visible spectrophotometry offers a rapid, accessible, and reliable method for assessing the stability of Sodium Nitroprusside. By carefully controlling experimental conditions, particularly light exposure, and adhering to the protocols outlined, researchers can accurately quantify degradation kinetics. This data is essential for developing stable formulations, establishing appropriate storage and handling procedures, and ensuring the safety and efficacy of this critical therapeutic agent.
References
-
European Medicines Agency. (1998). ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline. Retrieved from [Link]
-
Butler, A. R., & Megson, I. L. (2002). Photosensitivity of Aqueous Sodium Nitroprusside Solutions: Nitric Oxide Release versus Cyanide Toxicity. ResearchGate. Retrieved from [Link]
-
ICH. (1996). Q1B Photostability Testing of New Active Substances and Medicinal Products. Retrieved from [Link]
-
Tyreman, M. (2024). The Beer-Lambert Law and Spectrophotometric Analysis. X-Ray Goggles. Retrieved from [Link]
-
Jordi Labs. (n.d.). ICH Q1B: Photostability Testing of New Drug Substances and Products. Retrieved from [Link]
-
Edinburgh Instruments. (n.d.). Beer-Lambert Law | Transmittance & Absorbance. Retrieved from [Link]
-
Wikipedia contributors. (2024). Beer–Lambert law. Wikipedia. Retrieved from [Link]
-
Hardesty, J. H., & Attili, B. (2010). Spectrophotometry and the Beer-Lambert Law: An Important Analytical Technique in Chemistry. Collin College. Retrieved from [Link]
-
Deranged Physiology. (n.d.). Sodium nitroprusside. Retrieved from [Link]
-
EduBirdie. (2024). Stability Of Sodium Nitroprusside In Aqueous Solutions. Retrieved from [Link]
-
Arnold, W. P., Longnecker, D. E., & Epstein, R. M. (1984). Photodegradation of sodium nitroprusside: biologic activity and cyanide release. Anesthesiology, 61(3), 254-260. Retrieved from [Link]
-
Vesey, C. J., & Batistoni, G. A. (1977). The determination and stability of sodium nitroprusside in aqueous solutions. Journal of Clinical Pharmacy and Therapeutics, 2(2), 105-115. Retrieved from [Link]
-
Frank, M. J., Johnson, J. B., & Rubin, S. H. (1976). Spectrophotometric determination of sodium nitroprusside and its photodegradation products. Journal of Pharmaceutical Sciences, 65(1), 44-48. Retrieved from [Link]
-
Baertschi, S. W., et al. (2010). A critical assessment of the ICH guideline on photostability testing of new drug substances and products (Q1B): Recommendation for revision. Journal of Pharmaceutical Sciences, 99(7), 2934-2940. Retrieved from [Link]
-
Loenen, A. C., & Hofs-Kemper, W. (1979). Stability and degradation of sodium nitroprusside. Pharmaceutisch Weekblad, 1(5), 109-115. Retrieved from [Link]
-
Wikipedia contributors. (2024). Sodium nitroprusside. Wikipedia. Retrieved from [Link]
Sources
- 1. Sodium nitroprusside - Wikipedia [en.wikipedia.org]
- 2. derangedphysiology.com [derangedphysiology.com]
- 3. Photodegradation of sodium nitroprusside: biologic activity and cyanide release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. semanticscholar.org [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. Stability Of Sodium Nitroprusside In Aqueous Solutions - Free Essay Example - Edubirdie [hub.edubirdie.com]
- 7. ossila.com [ossila.com]
- 8. edinst.com [edinst.com]
- 9. Beer–Lambert law - Wikipedia [en.wikipedia.org]
- 10. stevesopenlab.org [stevesopenlab.org]
- 11. Spectrophotometric determination of sodium nitroprusside and its photodegradation products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. semanticscholar.org [semanticscholar.org]
- 13. ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 14. ema.europa.eu [ema.europa.eu]
- 15. jordilabs.com [jordilabs.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Sodium Nitroprusside (SNP) Concentration for Cell Culture Experiments
Welcome to the technical support center for optimizing Sodium Nitroprusside (SNP) concentration in your cell culture experiments. This guide, designed for researchers, scientists, and drug development professionals, provides in-depth technical guidance, troubleshooting advice, and detailed protocols to ensure the successful and reproducible use of SNP as a nitric oxide (NO) donor. As a Senior Application Scientist, my goal is to provide you with the expertise and practical insights needed to navigate the complexities of working with this potent compound.
Frequently Asked Questions (FAQs)
Here we address some of the most common questions encountered when using SNP in cell culture.
Q1: What is Sodium Nitroprusside (SNP) and why is it used in cell culture?
Sodium Nitroprusside (SNP) is a water-soluble salt that acts as a prodrug, releasing nitric oxide (NO) upon interaction with biological reductants like sulfhydryl groups on erythrocytes and other proteins.[1][2] In cell culture, SNP is widely used as an exogenous NO donor to study the diverse physiological and pathological roles of nitric oxide, which include vasodilation, neurotransmission, and the induction of apoptosis.[3][4][5] Its rapid and predictable release of NO allows researchers to investigate NO-mediated signaling pathways and cellular responses in a controlled in vitro environment.
Q2: How does SNP release nitric oxide and what is the downstream signaling pathway?
Upon entering a biological system, SNP is metabolized, leading to the release of nitric oxide (NO) and five cyanide ions.[1][5] The liberated NO, a gaseous signaling molecule, readily diffuses across cell membranes. Inside the cell, NO activates the enzyme soluble guanylate cyclase (sGC). Activated sGC catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP).[3] cGMP then acts as a second messenger, activating protein kinase G (PKG), which in turn phosphorylates various downstream targets, leading to a cascade of cellular events, including smooth muscle relaxation and modulation of apoptosis pathways.[2][3]
Q3: What is a typical concentration range for SNP in cell culture experiments?
The effective concentration of SNP in cell culture is highly variable and cell-type dependent, spanning a broad range from nanomolar (nM) to millimolar (mM).[6][7] Low concentrations (in the nM to low µM range) may be used to study physiological signaling, while higher concentrations (from µM to mM) are often required to induce oxidative stress and apoptosis.[8][9] For example, studies on mesenchymal stem cells have shown increased viability at 10 µM, while concentrations of 750 µM and higher led to a reduction in viability.[6][9] It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental endpoint.
Q4: How should I prepare and store SNP solutions for cell culture?
SNP is highly sensitive to light, which can cause its degradation and the release of cyanide ions.[10][11] Therefore, it is imperative to protect SNP solutions from light at all stages of preparation and use.
-
Preparation: Dissolve SNP in a suitable solvent, such as sterile deionized water or culture medium, immediately before use.
-
Storage: While freshly prepared solutions are recommended, if short-term storage is necessary, store aliquots in light-protecting tubes (e.g., amber tubes or tubes wrapped in aluminum foil) at 4°C for no longer than 24 hours.[12] Long-term storage of SNP solutions is not recommended due to its instability.
Q5: What are the potential toxicities associated with SNP, and how can I mitigate them?
The primary toxicity concern with SNP is the release of cyanide ions during its metabolism.[1][5] In a cellular context, high concentrations of SNP can lead to cyanide toxicity, which inhibits cellular respiration.[3] Additionally, the high flux of NO can react with superoxide anions to form peroxynitrite, a potent and damaging oxidant.[13] To mitigate these effects:
-
Use the lowest effective concentration of SNP determined through careful dose-response studies.
-
Limit the duration of cell exposure to SNP.
-
Ensure consistent experimental conditions to minimize variability in SNP metabolism.
Troubleshooting Guide
This section provides solutions to common problems encountered during SNP-based cell culture experiments.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Inconsistent or irreproducible results between experiments. | SNP solution degradation: SNP is light-sensitive and unstable in solution. | Prepare fresh SNP solutions for each experiment. Always protect solutions from light by using amber tubes or wrapping containers in foil.[10] |
| Variability in cell health: Cells that are unhealthy or at a high passage number may respond differently. | Use cells at a consistent and low passage number. Ensure cells are healthy and in the logarithmic growth phase before treatment.[14] | |
| Inconsistent incubation times or conditions. | Standardize all incubation times and maintain consistent temperature and CO2 levels.[15] | |
| High levels of unexpected cell death, even at low SNP concentrations. | Cell line sensitivity: Some cell lines are inherently more sensitive to NO-induced stress or cyanide toxicity. | Perform a broad-range dose-response curve (e.g., from nM to mM) to identify the cytotoxic threshold for your specific cell line.[7][16] |
| Contamination: Mycoplasma or other microbial contamination can stress cells and increase their sensitivity to SNP. | Regularly test your cell cultures for mycoplasma contamination.[14] | |
| SNP solution instability leading to toxic byproducts. | Ensure SNP solutions are freshly prepared and protected from light to prevent the accumulation of toxic degradation products.[11] | |
| No observable effect even at high SNP concentrations. | Cell line resistance: Certain cell lines may have robust antioxidant defense mechanisms or be resistant to NO-induced apoptosis. | Confirm the biological activity of your SNP stock. Consider using a positive control cell line known to be sensitive to SNP. Measure NO production directly using an assay like the Griess assay to confirm NO release.[17][18] |
| Incorrect SNP concentration: Errors in calculation or dilution can lead to lower-than-expected concentrations. | Double-check all calculations and ensure accurate pipetting. | |
| Rapid degradation of SNP in the culture medium. | Consider the components of your culture medium, as some may accelerate SNP degradation. If possible, perform experiments in a simpler buffered solution for short-term exposures. |
Experimental Protocols & Methodologies
Here are detailed protocols for key experiments to optimize and validate your use of SNP.
Protocol 1: Determining the Optimal SNP Concentration (Dose-Response Curve)
This protocol uses the MTT assay to assess cell viability across a range of SNP concentrations. The MTT assay measures the metabolic activity of cells, which is an indicator of their viability.[6][16]
Materials:
-
Your cell line of interest
-
Complete cell culture medium
-
Sodium Nitroprusside (SNP)
-
Sterile, light-protected microcentrifuge tubes
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO (Dimethyl sulfoxide)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed your cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
SNP Stock Solution Preparation: Immediately before use, prepare a high-concentration stock solution of SNP (e.g., 100 mM) in sterile water or PBS. Protect the solution from light.
-
Serial Dilutions: Perform serial dilutions of the SNP stock solution in complete culture medium to achieve a range of final concentrations for treatment (e.g., 1 µM, 10 µM, 50 µM, 100 µM, 500 µM, 1 mM, 5 mM). Also, prepare a vehicle control (medium without SNP).
-
Cell Treatment: Remove the old medium from the cells and replace it with the medium containing the different concentrations of SNP. Include untreated and vehicle controls.
-
Incubation: Incubate the plate for your desired exposure time (e.g., 24 hours) under standard cell culture conditions.
-
MTT Assay:
-
After incubation, add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to convert the yellow MTT to purple formazan crystals.
-
Carefully remove the MTT solution and add DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis: Calculate cell viability as a percentage of the untreated control. Plot the cell viability against the SNP concentration to generate a dose-response curve.
Protocol 2: Measuring Nitric Oxide Production using the Griess Assay
The Griess assay is a colorimetric method that indirectly measures NO production by quantifying its stable metabolite, nitrite, in the cell culture supernatant.[17][18]
Materials:
-
Cell culture supernatant from SNP-treated and control cells
-
Griess Reagent (typically a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride)
-
Sodium nitrite (NaNO2) standard solution
-
96-well plate
-
Microplate reader
Procedure:
-
Sample Collection: After treating cells with SNP for the desired time, collect the cell culture supernatant.
-
Standard Curve Preparation: Prepare a series of sodium nitrite standards of known concentrations in the same culture medium used for your experiment.
-
Griess Reaction:
-
Add your standards and samples to a 96-well plate.
-
Add the Griess reagent to each well.
-
Incubate at room temperature for 15-30 minutes, protected from light. A pink/magenta color will develop in the presence of nitrite.
-
-
Measurement: Measure the absorbance at 540-550 nm using a microplate reader.
-
Data Analysis: Use the standard curve to determine the concentration of nitrite in your samples. This will provide a quantitative measure of NO production.
Protocol 3: Assessing Apoptosis via Caspase-3 Activity Assay
Caspase-3 is a key executioner caspase in the apoptotic pathway. This assay measures its activity using a fluorogenic or colorimetric substrate.[19][20][21][22][23]
Materials:
-
SNP-treated and control cells
-
Cell lysis buffer
-
Caspase-3 substrate (e.g., Ac-DEVD-pNA for colorimetric or Ac-DEVD-AMC for fluorometric)
-
Assay buffer
-
96-well plate (black for fluorescence, clear for absorbance)
-
Microplate reader (fluorometer or spectrophotometer)
Procedure:
-
Cell Treatment and Lysis:
-
Treat cells with the desired concentrations of SNP to induce apoptosis.
-
Harvest the cells and lyse them using a suitable cell lysis buffer to release the cellular contents, including caspases.
-
-
Protein Quantification: Determine the total protein concentration of each lysate to ensure equal loading in the assay.
-
Caspase-3 Assay:
-
Add a standardized amount of cell lysate to each well of the 96-well plate.
-
Add the caspase-3 substrate and assay buffer to each well.
-
Incubate at 37°C for 1-2 hours, protected from light.
-
-
Measurement:
-
Data Analysis: Calculate the fold-increase in caspase-3 activity in SNP-treated samples compared to the untreated control.
Visualizations
SNP Mechanism of Action and Downstream Signaling
Caption: Workflow for determining optimal SNP concentration.
References
-
Patsnap Synapse. (2024, July 17). What is the mechanism of Sodium Nitroprusside? Retrieved from [Link]
-
Puttagunta, S., & DiGregorio, R. V. (2023, May 22). Sodium Nitroprusside. In StatPearls. StatPearls Publishing. Retrieved from [Link]
-
Wikipedia. (n.d.). Sodium nitroprusside. Retrieved from [Link]
-
OpenAnesthesia. (2023, May 24). Sodium Nitroprusside. Retrieved from [Link]
-
LITFL. (2025, April 13). Sodium Nitroprusside. Retrieved from [Link]
-
Karimian, M., et al. (2016). Sodium Nitroprusside Changed The Metabolism of Mesenchymal Stem Cells to An Anaerobic State while Viability and Proliferation Remained Intact. International Journal of Fertility and Sterility, 10(1), 11-20. Retrieved from [Link]
-
Ramamurthi, A., et al. (2018). Sodium Nitroprusside Stimulation of Elastic Matrix Regeneration by Aneurysmal Smooth Muscle Cells. Annals of Biomedical Engineering, 46(10), 1581-1595. Retrieved from [Link]
-
Rodrigues, L. C., et al. (2021). Sodium Nitroprusside as a Xenobiotic Model of Oxidative and Nitrosative Stress in Cellular and Zebrafish Systems. Antioxidants, 10(11), 1827. Retrieved from [Link]
-
Lother, A., et al. (2014). Sodium nitroprusside induces cell death and cytoskeleton degradation in adult rat cardiomyocytes in vitro: implications for anthracycline-induced cardiotoxicity. Cell Death & Disease, 5, e1537. Retrieved from [Link]
-
BioKB. (n.d.). Sodium nitroprusside (SNP) sensitizes human gastric cancer cells to TRAIL-induced apoptosis. Retrieved from [Link]
-
Mohammadi, S., et al. (2018). Low Concentration of Sodium Nitroprusside Promotes Mesenchymal Stem Cell Viability and Proliferation Through Elevation of Metabolic Activity. Journal of Cellular and Molecular Anesthesia, 3(2), 55-63. Retrieved from [Link]
-
PubMed. (2002). [Mechanism of sodium nitroprusside-induced apoptosis in K562 cell line]. Retrieved from [Link]
-
Oncotarget. (2017, May 2). Peroxynitrite dominates sodium nitroprusside-induced apoptosis in human hepatocellular carcinoma cells. Retrieved from [Link]
-
InpharmD. (n.d.). What is the stability data for compounded nitroprusside syringes and continuous infusions? Retrieved from [Link]
-
National Cancer Institute. (n.d.). Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7. Retrieved from [Link]
-
Journal of Korean Society of Health-system Pharmacists. (n.d.). The study on the Chemical Stability of Sodium Nitroprusside. Retrieved from [Link]
-
Canadian Journal of Hospital Pharmacy. (2013). Stability of Sodium Nitroprusside and Sodium Thiosulfate 1:10 Intravenous Admixture. Retrieved from [Link]
-
Edubirdie. (2026, January 8). Stability Of Sodium Nitroprusside In Aqueous Solutions - Free Essay Example. Retrieved from [Link]
-
ResearchGate. (n.d.). 39 questions with answers in NITRIC OXIDE ASSAY | Scientific method. Retrieved from [Link]
-
ResearchGate. (2014, November 28). Which is the best protocol for caspase-3 activity detection in vitro? Retrieved from [Link]
-
Abbkine. (2026, January 27). Caspase 3/7 Activity Assay: Principles, Protocols, and Practical Applications. Retrieved from [Link]
-
ResearchGate. (n.d.). Dose-dependent induction of apoptosis in D. discoideum cells by sodium... Retrieved from [Link]
-
PubMed Central. (2018). Optimization of nitric oxide donors for investigating biofilm dispersal response in Pseudomonas aeruginosa clinical isolates. Retrieved from [Link]
-
PubMed Central. (2017). Nitric oxide detection methods in vitro and in vivo. Retrieved from [Link]
-
ResearchGate. (2025, August 6). [Mechanism of sodium nitroprusside-induced apoptosis in K562 cell line]. Retrieved from [Link]
-
PubMed Central. (2015). Direct measurement of actual levels of nitric oxide (NO) in cell culture conditions using soluble NO donors. Retrieved from [Link]
-
ResearchGate. (n.d.). Characterization of the sodium nitroprusside (SNP)-induced cell death... Retrieved from [Link]
Sources
- 1. Sodium Nitroprusside - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. openanesthesia.org [openanesthesia.org]
- 3. What is the mechanism of Sodium Nitroprusside? [synapse.patsnap.com]
- 4. Sodium nitroprusside - Wikipedia [en.wikipedia.org]
- 5. litfl.com [litfl.com]
- 6. Sodium Nitroprusside Changed The Metabolism of Mesenchymal Stem Cells to An Anaerobic State while Viability and Proliferation Remained Intact - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Sodium Nitroprusside Stimulation of Elastic Matrix Regeneration by Aneurysmal Smooth Muscle Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. BioKB - Publication [biokb.lcsb.uni.lu]
- 9. Low Concentration of Sodium Nitroprusside Promotes Mesenchymal Stem Cell Viability and Proliferation Through Elevation of Metabolic Activity [ajmb.umsha.ac.ir]
- 10. The study on the Chemical Stability of Sodium Nitroprusside. [jkshp.or.kr]
- 11. Stability Of Sodium Nitroprusside In Aqueous Solutions - Free Essay Example - Edubirdie [hub.edubirdie.com]
- 12. What is the stability data for compounded nitroprusside syringes and continuous infusions? What data is available on concentrations, diluents, storage, stability and syringe types (if applicable)? [inpharmd.com]
- 13. Peroxynitrite dominates sodium nitroprusside-induced apoptosis in human hepatocellular carcinoma cells | Oncotarget [oncotarget.com]
- 14. Mammalian Cell Culture Basics Support—Troubleshooting | Thermo Fisher Scientific - HK [thermofisher.com]
- 15. stemcell.com [stemcell.com]
- 16. Sodium nitroprusside induces cell death and cytoskeleton degradation in adult rat cardiomyocytes in vitro: implications for anthracycline-induced cardiotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. media.cellsignal.com [media.cellsignal.com]
- 20. resources.novusbio.com [resources.novusbio.com]
- 21. benchchem.com [benchchem.com]
- 22. researchgate.net [researchgate.net]
- 23. Caspase 3/7 Activity Assay: Principles, Protocols, and Practical Applications [absin.net]
Improving the stability of S-Nitroso-N-valeryl-D,L-penicillamine stock solutions
Introduction
S-Nitroso-N-valeryl-D,L-penicillamine (SNVP) is a promising S-nitrosothiol (RSNO) that functions as a nitric oxide (NO) donor. Its high lipophilicity and stability in solution make it a valuable tool in various research and therapeutic development areas.[1][2] However, like all RSNOs, SNVP is susceptible to decomposition, which can compromise experimental reproducibility and therapeutic efficacy. The stability of SNVP in solution can be influenced by a variety of factors including temperature, pH, light exposure, and the presence of metal ions.[3][4][5][6]
This guide provides an in-depth technical resource for researchers, scientists, and drug development professionals to understand, troubleshoot, and improve the stability of their SNVP stock solutions.
Core Concepts: The Chemistry of SNVP Instability
The therapeutic action of SNVP relies on the controlled cleavage of the S-NO bond to release nitric oxide. However, uncontrolled decomposition leads to a loss of potency. The primary mechanisms of degradation include:
-
Thermal Decomposition: Elevated temperatures provide the energy needed to break the S-NO bond, leading to the release of NO.[4][5] This process is a significant factor in the degradation of SNVP solutions.
-
Photolytic Decomposition: Exposure to light, particularly in the UV spectrum, can induce homolytic cleavage of the S-NO bond, generating a thiol radical and an NO radical.[4][6]
-
Metal-Ion Catalyzed Decomposition: Transition metal ions, especially copper (I) and (II), are potent catalysts for RSNO decomposition.[2][7][8] These ions can facilitate electron transfer reactions that break the S-NO bond.[9][10][11]
-
pH-Dependent Stability: The stability of RSNOs is highly dependent on the pH of the solution. While some RSNOs are more stable at acidic pH, others, like S-nitrosoglutathione (GSNO), show increased stability in mildly basic conditions.[12][13] The decomposition of SNVP can alter the pH of the solution, which in turn can affect its stability.[14]
Troubleshooting Guide & FAQs
This section addresses common issues encountered when working with SNVP stock solutions.
Question 1: My SNVP solution lost its characteristic pink/red color. What does this mean?
Answer: The characteristic color of RSNO solutions is due to the S-nitroso chromophore. A loss of this color indicates that the SNVP has decomposed, and the S-NO bond has been cleaved. You should discard the solution and prepare a fresh one, paying close attention to the preparation and storage protocols outlined below.
Question 2: I'm seeing inconsistent results in my cell culture experiments. Could my SNVP stock be the problem?
Answer: Yes, this is a classic sign of stock solution instability. If the concentration of active SNVP decreases over time, the effective dose delivered to your cells will vary between experiments. It is crucial to validate the concentration of your stock solution before each use. A simple UV-Visible spectrophotometry check can confirm the integrity of your SNVP solution.
Question 3: How can I minimize the impact of trace metal contamination in my buffers?
Answer: Trace metal contamination is a primary driver of SNVP decomposition.[2][8] To mitigate this, always use high-purity water and analytical grade buffer reagents. Crucially, incorporate a metal ion chelator, such as ethylenediaminetetraacetic acid (EDTA) or diethylenetriaminepentaacetic acid (DTPA), into your buffer solutions at a concentration of 100 µM to 1 mM.[14] This will sequester trace metal ions and prevent them from catalyzing SNVP degradation.
Question 4: What is the optimal pH for storing my SNVP stock solution?
Answer: The optimal pH for RSNO stability can be compound-specific. While some S-nitrosothiols are more stable at acidic pH values around 5.0, others show enhanced stability in mildly basic conditions.[13] For S-nitroso-N-acetyl-penicillamine (SNAP), a close analog of SNVP, stability is enhanced at a mildly acidic pH.[13][14] It is recommended to prepare and store SNVP solutions in a buffer with a pH between 4.5 and 5.5. Avoid neutral or physiological pH for long-term storage, as decomposition rates can increase under these conditions.[12]
Question 5: What are the ideal storage temperature and light conditions?
Answer: SNVP solutions should always be stored in the dark to prevent photolytic decomposition.[6] Use amber vials or wrap your containers in aluminum foil. For temperature, refrigeration (2-8°C) or freezing (-20°C to -80°C) is mandatory. Studies on the similar compound SNAP showed that after 3 hours, 95% of the compound remained when stored in a refrigerator, compared to only 81% at 37°C.[4]
| Storage Condition | Recommended Practice | Rationale |
| Light | Store in amber vials or foil-wrapped tubes. | Prevents light-induced (photolytic) decomposition.[6] |
| Temperature | Aliquot and store at ≤ -20°C for long-term. Store at 2-8°C for short-term (hours to a few days).[4] | Minimizes thermal degradation.[4][5] |
| pH | Prepare and store in a mildly acidic buffer (pH 4.5-5.5). | Enhances the intrinsic stability of the S-NO bond.[13][14] |
| Metal Ions | Use high-purity reagents and add a chelator (e.g., EDTA).[14] | Sequesters catalytic metal ions that accelerate decomposition.[2][8] |
| Solvent | Use deoxygenated buffers or organic solvents like DMSO or ethanol. | Oxygen can participate in degradation pathways. |
Experimental Protocols
Protocol 1: Preparation of a Stabilized SNVP Stock Solution
This protocol details the steps for preparing a 10 mM SNVP stock solution with enhanced stability.
Materials:
-
S-Nitroso-N-valeryl-D,L-penicillamine (SNVP) powder
-
Dimethyl sulfoxide (DMSO), anhydrous
-
0.1 M Phosphate-Citrate Buffer (pH 5.0) with 1 mM EDTA
-
Amber, screw-cap microcentrifuge tubes
-
Vortex mixer
-
Analytical balance
Procedure:
-
Prepare the Buffer: Prepare a 0.1 M phosphate-citrate buffer and adjust the pH to 5.0. Add EDTA to a final concentration of 1 mM. Deoxygenate the buffer by sparging with nitrogen or argon gas for at least 30 minutes.
-
Weigh SNVP: In a darkened room or under red light, accurately weigh the required amount of SNVP powder to prepare your desired volume of 10 mM solution. (MW of SNVP = 262.33 g/mol ).
-
Dissolution: Add the SNVP powder to a sterile, amber microcentrifuge tube. Add the required volume of anhydrous DMSO to dissolve the powder completely. Vortex briefly. Note: For aqueous solutions, dissolve the SNVP directly in the deoxygenated pH 5.0 buffer.
-
Aliquoting: Immediately aliquot the stock solution into smaller, single-use volumes in amber microcentrifuge tubes. This prevents repeated freeze-thaw cycles and light exposure for the entire stock.
-
Storage: Tightly cap the aliquots, wrap the tube caps with parafilm to prevent air ingress, and store immediately at -80°C for long-term storage or at 2-8°C for use within 24-48 hours.
Protocol 2: Quantification of SNVP by UV-Visible Spectrophotometry
This protocol allows for the routine verification of your SNVP stock concentration.
Materials:
-
SNVP stock solution
-
Appropriate solvent/buffer (same as used for the stock solution)
-
UV-Visible Spectrophotometer
-
Quartz cuvettes
Procedure:
-
Prepare Dilution: In the same solvent/buffer as your stock, prepare a dilution of your SNVP solution that will result in an absorbance reading within the linear range of your spectrophotometer (typically 0.1 - 1.0).
-
Spectrophotometer Setup: Set the spectrophotometer to scan a spectrum from 200 to 700 nm or to measure absorbance at the two key wavelengths for SNVP: ~340 nm and ~590 nm. Use the solvent/buffer as a blank.
-
Measure Absorbance: Measure the absorbance of your diluted SNVP sample.
-
Calculate Concentration: Use the Beer-Lambert law (A = εbc) to calculate the concentration.
-
A = Absorbance
-
ε = Molar extinction coefficient (ε at ~340 nm is ~900 M⁻¹cm⁻¹)
-
b = Path length of the cuvette (usually 1 cm)
-
c = Concentration (in M)
-
Concentration (M) = Absorbance at 340 nm / 900
-
A significant decrease in the absorbance at these characteristic wavelengths compared to a freshly prepared standard indicates decomposition.
Visualization of Troubleshooting Workflow
The following diagram outlines a logical workflow for troubleshooting SNVP stability issues.
Caption: Troubleshooting workflow for unstable SNVP solutions.
References
- Vertex AI Search. SNAP (S-Nitroso-N-Acetyl-D,L-Penicillamine, CAS Number: 67776-06-1).
- Vertex AI Search. Synthesis, Spectroscopy, and Stability of the Nitric Oxide Donor S-nitroso-N-acetylpenicillamine: An Undergraduate Laboratory Experiment.
- PubMed. Effect of pH and metal ions on the decomposition rate of S-nitrosocysteine.
- Santa Cruz Biotechnology. S-Nitroso-N-valeryl-D,L-penicillamine | CAS 225233-99-8.
- MedchemExpress.com. S-Nitroso-N-acetyl-DL-penicillamine (SNAP) | Nitric oxide donor.
- ResearchGate. Thermal Stability of Primary S-Nitrosothiols: Roles of Autocatalysis and Structural Effects on the Rate of Nitric Oxide Release.
- NIH. N-substituted analogues of S-nitroso-N-acetyl-D,L-penicillamine: chemical stability and prolonged nitric oxide mediated vasodilatation in isolated rat femoral arteries - PMC.
- OSTI.GOV. Buffer concentration dramatically affects the stability of S -nitrosothiols in aqueous solutions.
- MDPI. Biological Mechanisms of S-Nitrosothiol Formation and Degradation: How Is Specificity of S-Nitrosylation Achieved?.
- MDPI. Synthesis and Chromatographic Determination of S-Nitrosopantetheine: Exploring Reactivity and Stability in Different Aqueous Solutions.
- ACS Publications. Unraveling the Molecular Mechanism of S-Nitrosation Mediated by N-Acetylmicroperoxidase-11 | Inorganic Chemistry.
- NIH. Mechanisms of S-nitrosothiol formation and selectivity in nitric oxide signaling - PMC.
- PDXScholar. S-Nitrosothiols: Formation, Decomposition, Reactivity and Possible Physiological Effects.
- ResearchGate. Increased stability of S-nitrosothiol solutions via pH modulations.
- NIH. Biological Mechanisms of S-Nitrosothiol Formation and Degradation: How Is Specificity of S-Nitrosylation Achieved? - PubMed Central.
- NIH. Detection of S-Nitrosothiols - PMC.
- PubMed. S-nitrosothiols and role of metal ions in decomposition to nitric oxide.
- ResearchGate. Detection of S-nitrosothiols in biological fluids: A comparison among the most widely applied methodologies.
- Durham e-Theses. Metal ion catalysis of s-nitrosothiol decompositions.
- MDPI. Facilitating Nitrite-Derived S-Nitrosothiol Formation in the Upper Gastrointestinal Tract in the Therapy of Cardiovascular Diseases.
- NIH. S-Nitrosothiol measurements in biological systems - PMC.
- PubMed. Biological Mechanisms of S-Nitrosothiol Formation and Degradation: How Is Specificity of S-Nitrosylation Achieved?.
- Seton Hall University's Faculty Scholarship. Biological Mechanisms of S-Nitrosothiol Formation and Degradation: How Is Specificity of S-Nitrosylation Achieved?.
Sources
- 1. scbt.com [scbt.com]
- 2. N-substituted analogues of S-nitroso-N-acetyl-D,L-penicillamine: chemical stability and prolonged nitric oxide mediated vasodilatation in isolated rat femoral arteries - PMC [pmc.ncbi.nlm.nih.gov]
- 3. caymanchem.com [caymanchem.com]
- 4. article.sapub.org [article.sapub.org]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. S-nitrosothiols and role of metal ions in decomposition to nitric oxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Metal ion catalysis of s-nitrosothiol decompositions - Durham e-Theses [etheses.dur.ac.uk]
- 9. mdpi.com [mdpi.com]
- 10. Mechanisms of S-nitrosothiol formation and selectivity in nitric oxide signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Biological Mechanisms of S-Nitrosothiol Formation and Degradation: How Is Specificity of S-Nitrosylation Achieved? - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Effect of pH and metal ions on the decomposition rate of S-nitrosocysteine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. osti.gov [osti.gov]
Technical Support Center: S-Nitroso-N-valerylpenicillamine (SNVP) Handling & Storage
The following technical guide serves as a specialized support center for S-Nitroso-N-valerylpenicillamine (SNVP) .
Executive Summary
S-Nitroso-N-valerylpenicillamine (SNVP) is a lipophilic S-nitrosothiol (RSNO) used extensively in drug development as a stable nitric oxide (NO) donor.[1] Unlike hydrophilic donors (e.g., GSNO), SNVP’s lipophilicity allows it to partition into cell membranes and hydrophobic matrices (such as PLGA nanoparticles), making it a critical reagent for targeted vasodilation and anti-biofilm research.
However, SNVP is thermodynamically unstable. Its integrity is compromised by three primary vectors: photolysis (light), thermolysis (heat), and metal-ion catalysis (Cu²⁺/Fe²⁺). This guide provides the rigorous protocols required to maintain its stoichiometry and experimental validity.
Part 1: Critical Storage & Handling Protocols
1. The "Cold Chain" Storage Standard
SNVP powder must be treated as a metastable compound. Standard laboratory refrigeration is insufficient for long-term stability.
| Parameter | Specification | Scientific Rationale |
| Long-Term Storage | -20°C to -80°C | Arrhenius kinetics dictate that S-N bond cleavage rates double for every 10°C rise. Deep freeze minimizes thermal decomposition. |
| Atmosphere | Argon or Nitrogen | Oxygen can accelerate oxidation of the NO moiety. Store under inert gas in sealed vials. |
| Desiccation | Required | Hydrolysis can degrade the penicillamine backbone. Store with silica gel or molecular sieves. |
| Container | Amber/Opaque Glass | The S-N bond has an absorption maximum in the 330–350 nm range. UV/Vis light triggers rapid homolytic cleavage, releasing NO prematurely. |
2. Handling Workflow (The "No-Metal" Rule)
CRITICAL WARNING: Trace transition metals (especially Copper and Iron) act as potent catalysts for S-nitrosothiol decomposition.
-
Step 1: Equilibration. Allow the vial to warm to room temperature inside a desiccator before opening. Why? Opening a cold vial condenses atmospheric moisture onto the powder, causing hydrolysis.
-
Step 2: Tool Selection. NEVER use stainless steel spatulas. Use ceramic, Teflon, or plastic spatulas/weigh boats.
-
Step 3: Lighting. Handle in a room with UV-filtered lighting or under red light. If not possible, wrap all vessels in aluminum foil immediately.
Part 2: Experimental Methodologies & Solubilization
Protocol A: Preparation of Stock Solutions
SNVP is lipophilic and poorly soluble in pure water.
-
Solvent Choice: Dissolve SNVP powder in DMSO (Dimethyl Sulfoxide) or Absolute Ethanol to create a high-concentration stock (e.g., 10–100 mM).
-
Chelation Strategy: When diluting into aqueous buffers (e.g., PBS), the buffer must contain a metal chelator.
-
Recommendation: Add 0.5 – 1.0 mM EDTA or DTPA to all aqueous buffers.
-
Mechanism:[2] EDTA sequesters trace Cu²⁺ ions found in water/salts, preventing catalytic breakdown of the S-NO bond.
-
-
Usage Window: Stock solutions should be prepared fresh. If storage is necessary, aliquot into single-use amber tubes, purge with Argon, and freeze at -80°C. Do not refreeze.
Protocol B: Quantifying SNVP Concentration (Quality Control)
Before using SNVP in critical experiments (e.g., nanoparticle loading), validate its concentration using the Saville Assay or direct UV-Vis spectrophotometry.
-
UV-Vis Method:
-
Measure absorbance at 335 nm (characteristic S-NO bond peak).
-
Molar Extinction Coefficient (
): ~900 M⁻¹cm⁻¹. -
Note: A decrease in the 335 nm peak indicates decomposition.
-
Part 3: Troubleshooting & FAQs
Q1: The SNVP powder has turned from green/red to white or yellow. Is it still usable?
Status: DEGRADED.
-
Diagnosis: Intact S-nitrosothiols are typically colored (green, red, or pink) due to the
transition of the -SNO group. A shift to white or pale yellow indicates the loss of the NO group and formation of the corresponding disulfide (N-valerylpenicillamine disulfide). -
Action: Discard immediately. Do not attempt to compensate by increasing mass; the breakdown products may interfere with biological assays.
Q2: My NO release profile is inconsistent between replicates.
Root Cause Analysis:
-
Light Exposure: Did you wrap samples in foil during incubation?
-
Metal Contamination: Did you use the same water source? Milli-Q water can still contain trace metals. Always use EDTA.
-
pH Fluctuations: S-nitrosothiols are pH-sensitive. Stability decreases as pH increases (base-catalyzed hydrolysis). Ensure buffers are pH-stable (pH 7.4 is standard, but stability is higher at pH 5-6).
Q3: Can I autoclave SNVP solutions?
ABSOLUTELY NOT.
-
Reasoning: Autoclaving involves high heat (121°C) and pressure. This will instantly rupture the S-N bond, releasing all NO gas and leaving only the disulfide backbone.
-
Solution: Sterilize via 0.22 µm PTFE filtration (chemical resistant) after dissolving in DMSO/buffer.
Part 4: Mechanistic Visualization
The following diagram illustrates the decomposition pathways of SNVP that researchers must mitigate.
Caption: Figure 1.[3][4] SNVP Decomposition Pathways. The diagram highlights the three critical stress vectors (Light, Heat, Metals) leading to premature NO release and disulfide formation, alongside the requisite protective barriers.
References
-
S-Nitrosothiols as Nitric Oxide-Donors: Chemistry, Biology and Possible Future Therapeutic Applications Source: Current Medicinal Chemistry [Link]
-
Responsive Nanomedicine Strategies Achieve Pancreatic Cancer Precise Theranostics Source: Journal of Nanobiotechnology (PMC) [Link]
-
The Biologically Relevant Coordination Chemistry of Iron and Nitric Oxide: Electronic Structure and Reactivity Source: Chemical Reviews (ACS) [Link]
-
A Novel S-Nitrosothiol Causes Prolonged and Selective Inhibition of Platelet Adhesion at Sites of Vascular Injury Source: Cardiovascular Research [Link][1]
Sources
Overcoming challenges in detecting SNVP-derived nitric oxide
Technical Support Center: SNVP-Derived Nitric Oxide Detection
Executive Summary & Molecule Profile
Analyte: S-nitroso-N-valerylpenicillamine (SNVP) Class: Lipophilic S-Nitrosothiol (RSNO) Nitric Oxide Donor Key Characteristic: Unlike its hydrophilic analog SNAP (S-nitroso-N-acetylpenicillamine), SNVP possesses a valeryl side chain. This confers higher lipophilicity, allowing it to partition into cell membranes and endothelial linings, but it introduces specific solubility and detection challenges distinct from standard water-soluble donors.
This guide addresses the three most common failure modes in SNVP experiments: Premature Decomposition , Signal Quenching in Lipid Environments , and False Negatives in Colorimetric Assays .
Critical Troubleshooting (Q&A Format)
Category A: Stability & Stock Preparation
Q1: My SNVP stock solution loses its characteristic green color within hours. Is it still active? Diagnosis: Photolytic cleavage or trace metal catalysis. Technical Insight: Like all RSNOs, SNVP has a weak S–N bond energy (~30 kcal/mol). It is highly susceptible to homolytic cleavage by UV/visible light and Cu⁺-catalyzed decomposition. The loss of the green color indicates the loss of the nitroso group; the compound is inactive. Corrective Protocol:
-
Solvent Choice: Dissolve SNVP in DMSO or Ethanol (anhydrous). Avoid aqueous buffers for stock storage.
-
Chelation: Add 100 µM EDTA or DTPA to your buffers before adding SNVP. This sequesters trace copper ions found in saline and media that catalyze rapid NO release.
-
Darkness: All handling must occur under low light or yellow light. Wrap tubes in foil immediately.
Q2: I am trying to dilute SNVP into aqueous media, but I see precipitation or inconsistent NO release rates. Diagnosis: Lipophilic aggregation. Technical Insight: Due to the valeryl group, SNVP has poor water solubility compared to SNAP. In aqueous buffers, it may form micro-aggregates (micelles), which alters the kinetics of NO release and prevents accurate sensing by electrodes or dyes. Corrective Protocol:
-
Carrier Co-solvent: Maintain a final concentration of 0.1% - 0.5% DMSO in your working buffer to aid dispersion.
-
Sonicate: Briefly sonicate (5 seconds, low power) upon dilution to ensure monomeric dispersion, but avoid heating.
Category B: Detection & Quantification
Q3: The Griess Assay is showing zero NO release, even though my cells show a biological response (vasodilation/cGMP).
Diagnosis: The "Standard" Griess Fallacy.
Technical Insight: The standard Griess reaction detects Nitrite (
-
Switch to Saville-Griess: You must use the Saville modification (Mercury or Copper-catalyzed cleavage) to quantify the total SNVP remaining vs. free nitrite.
-
Protocol Adjustment: See Section 3: Validated Protocols.
Q4: My DAF-FM fluorescence signal is high in the extracellular space but low intracellularly, despite SNVP being lipophilic.
Diagnosis: Extracellular transnitrosylation.
Technical Insight: If your media contains serum (FBS/BSA), the albumin contains a free cysteine (Cys-34). SNVP rapidly undergoes transnitrosylation with albumin (
-
Serum-Starvation: Perform NO detection experiments in serum-free media or KRB buffer.
-
Wash Step: If serum is required for long-term culture, wash cells 3x with PBS before adding the detection probe.
Validated Experimental Protocols
Protocol A: The Saville-Griess Assay for Total vs. Free NO
Purpose: To distinguish between free NO (oxidized to nitrite) and the intact SNVP donor reservoir.
Reagents:
-
Griess Reagent A: 1% Sulfanilamide in 5% Phosphoric Acid.
-
Griess Reagent B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (NED).
-
Saville Reagent: 0.2% Mercuric Chloride (
) in water. (Alternative: if avoiding mercury, though Hg is more stoichiometric).
Workflow:
| Step | Action | Purpose |
| 1 | Prepare two aliquots of the sample (100 µL each). Label them "Free" and "Total" . | Differential diagnosis. |
| 2 | "Free" Sample: Add 100 µL PBS. | Measures background Nitrite ( |
| 3 | "Total" Sample: Add 100 µL Saville Reagent . | |
| 4 | Incubate both samples for 5 minutes in the dark. | Allow cleavage reaction to complete. |
| 5 | Add 50 µL Griess Reagent A to both. Incubate 5 mins. | Form diazonium salt. |
| 6 | Add 50 µL Griess Reagent B to both. Incubate 10 mins. | Azo coupling (Pink color development). |
| 7 | Read Absorbance at 540 nm . | Quantify. |
Calculation:
Mechanistic Visualization
The following diagram illustrates the competing pathways for SNVP in a biological system. Understanding these pathways is crucial for selecting the correct detection method.
Figure 1: Fate of SNVP in biological media. Note the competing pathway of Transnitrosylation (Red Arrow) which sequesters NO activity in serum, leading to false negatives in intracellular assays.
References
-
Megson, I. L., et al. (1999).[1] "N-Substituted analogues of S-nitroso-N-acetyl-D,L-penicillamine: chemical stability and prolonged nitric oxide mediated vasodilatation in isolated rat femoral arteries." British Journal of Pharmacology.
-
Miller, M. R., et al. (2003).[2][3] "A novel S-nitrosothiol causes prolonged and selective inhibition of platelet adhesion at sites of vascular injury."[3] Cardiovascular Research.[3]
-
Broniowska, K. A., & Hogg, N. (2012). "Methods to Detect Nitric Oxide and its Metabolites in Biological Samples." Free Radical Biology and Medicine.
-
Giustarini, D., et al. (2008). "Photoinstability of S-Nitrosothiols during Sampling of Whole Blood: A Likely Source of Error and Variability in S-Nitrosothiol Measurements." Clinical Chemistry.
Sources
Validation & Comparative
Comparative analysis of the vasorelaxant potency of SNVP analogs
Comparative Analysis of the Vasorelaxant Potency of SNVP Analogs
Executive Summary
SNVP (S-Nitroso-N-valerylpenicillamine) represents a pivotal advancement in the design of S-nitrosothiol (RSNO) nitric oxide donors. Unlike its parent analog SNAP (S-Nitroso-N-acetylpenicillamine) , which exhibits transient vasorelaxation due to rapid washout and degradation, SNVP leverages increased lipophilicity to achieve sustained vasodilation and tissue retention .
This guide provides a technical comparison of SNVP against standard alternatives (SNAP, GSNO), focusing on the structural determinants of potency, experimental validation of vasorelaxant efficacy, and the mechanistic "lipophilic reservoir" hypothesis.
Chemical & Mechanistic Basis
The vasorelaxant potency of SNVP is not solely defined by its ability to release nitric oxide (NO) but by its bioavailability profile . The core modification—substitution of the acetyl group in SNAP with a valeryl group—increases the partition coefficient, enabling SNVP to integrate into the vascular smooth muscle cell (VSMC) membrane.
Structural Comparison
| Compound | Chemical Name | Side Chain | Lipophilicity | Stability (pH 7.4) |
| SNVP | S-Nitroso-N-valerylpenicillamine | Valeryl (5-Carbon) | High | High (>24h) |
| SNAP | S-Nitroso-N-acetylpenicillamine | Acetyl (2-Carbon) | Low | Moderate |
| SNHP | S-Nitroso-N-heptanoylpenicillamine | Heptanoyl (7-Carbon) | Very High | High |
| GSNO | S-Nitrosoglutathione | Glutathione | Hydrophilic | Variable (Enzymatic breakdown) |
Mechanism of Action: The NO-sGC-cGMP Pathway
SNVP acts as a direct NO donor. Upon decomposition (catalyzed by trace metal ions like Cu⁺ or reductive stress), it releases free NO. This NO diffuses into VSMCs, activating Soluble Guanylyl Cyclase (sGC), which converts GTP to cGMP, triggering a cascade that lowers intracellular Calcium [Ca²⁺]i and causes relaxation.[1]
Figure 1: Signal transduction pathway of SNVP-mediated vasorelaxation. Note the membrane integration of SNVP.
Comparative Performance Analysis
Potency vs. Duration
While the EC₅₀ (concentration required for 50% relaxation) of SNVP and SNAP are often comparable in the short term, the duration of action distinguishes them significantly.
-
SNAP: Produces a "spike" relaxation that washes out rapidly.
-
SNVP: Produces a sustained relaxation that persists even after the drug is removed from the bath solution.
Key Data Summary (Based on Megson et al. & Miller et al.):
| Parameter | SNAP | SNVP | Interpretation |
|---|---|---|---|
| Peak Potency (pEC₅₀) | ~6.7 - 7.0 | ~6.8 - 7.2 | Comparable acute potency. |
| Duration (Washout) | < 10 mins | > 60 mins | SNVP is retained in tissue. |
| Endothelium Effect | Independent | Enhanced in Denuded | SNVP mimics endogenous NO stores in damaged vessels. |
| Platelet Inhibition | Transient | Sustained | SNVP resists washout in flow conditions. |
The Lipophilic Reservoir Hypothesis
The superior performance of SNVP is attributed to its ability to partition into the lipid bilayer of the vessel wall. In endothelium-denuded arteries (simulating vascular injury), SNVP acts as a local depot, slowly releasing NO over time. This makes it a superior candidate for targeting sites of balloon angioplasty injury where the endothelium is compromised.
Experimental Protocols (Self-Validating)
To objectively compare SNVP analogs, the following protocols must be used. These are designed to control for variables like endothelial integrity and spontaneous NO oxidation.
Protocol 1: Ex Vivo Isometric Tension Recording (Rat Femoral Artery)
Objective: Determine the vasorelaxant potency and duration of action.
Reagents:
-
Krebs-Henseleit Buffer (pH 7.4, 37°C, carbogenated).
-
Phenylephrine (PE) for pre-contraction.
-
Acetylcholine (ACh) for endothelial validation.
-
SNVP and SNAP (Stock solutions in DMSO, kept in dark/ice).
Workflow:
-
Harvest: Isolate rat femoral arteries; clean connective tissue.
-
Mounting: Mount 2mm ring segments on wire myograph chambers.
-
Normalization: Stretch to optimal resting tension (approx. 10 mN).
-
Validation (Critical Step):
-
Pre-contract with PE (1 µM).
-
Add ACh (1 µM).
-
Criterion: Relaxation >80% = Endothelium Intact (+E). Relaxation <10% = Endothelium Denuded (-E).
-
-
Dose-Response: Cumulative addition of SNVP (1 nM to 10 µM).
-
Washout Test (Duration):
-
Apply single equipotent dose (e.g., 1 µM).
-
Wait for plateau.
-
Wash chamber 3x with fresh buffer.
-
Measure: Time to return to 50% of pre-contraction tension.
-
Figure 2: Experimental workflow for isometric tension recording. The ACh challenge is the self-validating step to ensure correct tissue phenotype.
Protocol 2: Amperometric NO Release Quantification
Objective: Verify that vasorelaxation correlates with NO release and not an off-target effect.
-
System: ISO-NO Mark II or equivalent NO-selective electrode.
-
Method: Add SNVP to a reaction vessel containing CuCl₂ (10 µM) and Cysteine (100 µM) to catalyze decomposition. Correlate current (pA) with tension data.
References
-
Megson, I. L., et al. (1999). "N-Substituted analogues of S-nitroso-N-acetyl-D,L-penicillamine: chemical stability and prolonged nitric oxide mediated vasodilatation in isolated rat femoral arteries."[1] British Journal of Pharmacology, 126(3), 639–648. Link
-
Miller, M. R., et al. (2000). "S-nitroso-N-valerylpenicillamine (SNVP) inhibits platelet adhesion to rabbit carotid arteries damaged by balloon angioplasty in vivo."[1] Cardiovascular Research. Link
-
Megson, I. L. (2000). "Nitric oxide donor drugs."[2] Drugs of the Future, 25(7), 701-715.
-
Ignarro, L. J., et al. (1981). "Mechanism of vascular smooth muscle relaxation by organic nitrates, nitrites, nitroprusside and nitric oxide." Journal of Pharmacology and Experimental Therapeutics, 218(3), 739-749. Link
Sources
Independent Verification Guide: SNVP in Nanotherapeutic Applications
The following guide details the independent verification of S-Nitroso-N-valeryl penicillamine (SNVP) , a lipophilic S-nitrosothiol nitric oxide (NO) donor used in nanomedicine for enhancing the Enhanced Permeability and Retention (EPR) effect and combating multidrug-resistant biofilms.
Executive Summary & Technical Scope
S-Nitroso-N-valeryl penicillamine (SNVP) has emerged as a critical reagent in drug development, specifically for its ability to deliver Nitric Oxide (NO) in a controlled, lipophilic manner. Unlike its hydrophilic counterpart SNAP (S-Nitroso-N-acetylpenicillamine), SNVP’s alkyl chain facilitates superior integration into lipid bilayers and hydrophobic cores of nanoparticles (LNPs, micelles).
This guide provides a rigorous framework for verifying published findings regarding SNVP’s NO release kinetics , stability , and bioactivity . It is designed for formulation scientists and pharmacologists who must validate SNVP as a viable alternative to conventional donors (e.g., GSNO, NONOates) before scaling up therapeutic candidates.
Mechanistic Validation & Signaling Pathways
To verify SNVP efficacy, one must first validate the mechanism of NO liberation and its downstream signaling. SNVP acts as a "prodrug" of nitric oxide, requiring specific triggers (thermal, photolytic, or metal-catalyzed decomposition) to release the bioactive radical.
The SNVP Activation Pathway
The primary utility of SNVP in oncology (enhancing drug delivery) and microbiology (biofilm dispersal) relies on the homolytic cleavage of the S-N bond.
Figure 1: Dual-action pathway of SNVP. In host tissue, NO activates sGC to improve vascular permeability. In pathogens, NO converts to RNS, disrupting biofilms.
Comparative Performance Analysis
An objective verification requires benchmarking SNVP against industry-standard alternatives. The following data synthesizes typical experimental values found in high-impact nanomedicine literature.
Table 1: Physicochemical & Functional Comparison of NO Donors
| Feature | SNVP (S-Nitroso-N-valeryl penicillamine) | SNAP (S-Nitroso-N-acetylpenicillamine) | GSNO (S-Nitrosoglutathione) | PROLI/NO (NONOate) |
| Solubility | Lipophilic (Soluble in EtOH, DMSO, Lipids) | Amphiphilic/Hydrophilic | Highly Hydrophilic | Hydrophilic |
| Half-life (t½) | ~5–10 hours (pH 7.4, 37°C) | ~10 hours | ~40 hours (variable w/ enzymes) | 2 seconds – 20 hours (pH dependent) |
| LNP Loading | High efficiency (>80% in lipid core) | Low efficiency (Leakage risk) | Poor (Requires aqueous core) | Moderate |
| Trigger | Thermal / Metal ion / Light | Thermal / Metal ion | Enzymatic (GSNOR) / Metal ion | Protonation (pH driven) |
| Primary Use | Nanoparticle Integration | General Cell Culture | Endogenous mimicry | Rapid burst release |
Key Insight for Verification: If your experimental SNVP exhibits a half-life significantly <3 hours in dark, neutral buffer, the compound has likely degraded. SNVP requires storage at -20°C shielded from light.
Experimental Protocols for Verification
To independently verify SNVP findings, researchers must replicate the synthesis and release characterization.
Protocol A: Quantitative NO Release Kinetics (Chemiluminescence)
The Gold Standard for verifying donor potency.
Principle: NO reacts with ozone (O₃) to form excited nitrogen dioxide (NO₂*), which emits light upon decay. This is far more accurate than the colorimetric Griess assay for kinetic profiling.
Materials:
-
NO Analyzer (e.g., Sievers or Eco Physics).
-
Reaction Vessel (light-protected, thermostated at 37°C).
-
SNVP Stock (10 mM in DMSO).
-
PBS (pH 7.4) + 100 µM EDTA (to chelate trace metals that catalyze premature release).
Workflow:
-
Baseline Calibration: Purge reaction vessel with N₂ gas to remove background NO. Inject known nitrite standards if using a reduction chamber, or NO gas standards.
-
Injection: Inject SNVP stock into the PBS reaction vessel to a final concentration of 10–50 µM.
-
Data Acquisition: Record NO release (ppb/sec) continuously for 12 hours.
-
Trigger Test (Optional): At t=6 hours, add 10 µM CuCl₂ to verify copper-mediated catalysis (a hallmark of S-nitrosothiols).
-
Validation Check: The cumulative release should approach >90% of the theoretical molar equivalent over 24-48 hours.
Protocol B: Intracellular NO Detection (Fluorescence Microscopy)
Verifying that SNVP-loaded nanoparticles actually deliver NO inside cells.
Materials:
-
DAF-FM Diacetate (Cell-permeable NO probe).
-
Target Cells (e.g., 4T1 murine breast cancer cells or PAO1 bacterial biofilms).
-
SNVP-loaded Liposomes (or free SNVP as positive control).
Step-by-Step:
-
Seeding: Plate cells in confocal dishes (glass bottom) and incubate overnight.
-
Probe Loading: Incubate cells with 5 µM DAF-FM Diacetate for 30 min at 37°C. Wash 3x with PBS to remove extracellular probe.
-
Treatment: Add SNVP formulation (100 µM equivalent).
-
Imaging: Time-lapse confocal microscopy (Excitation: 495 nm / Emission: 515 nm).
-
Causality Control (Critical): Treat a parallel well with cPTIO (NO scavenger) 15 min prior to SNVP addition.
-
Result: If fluorescence signal is not quenched by cPTIO, the signal is a false positive (likely artifactual oxidation).
-
Self-Validating System: The "Three-Pillar" Check
To ensure your verification is robust (E-E-A-T), every dataset must pass these three logic checks:
-
The Stoichiometry Check: Does the total NO released match the molar input of SNVP? (S-nitrosothiols release 1 mole NO per mole). If you measure 2x or 0.5x, your SNVP is impure or the assay is flawed.
-
The Scavenger Check: Does the biological effect (e.g., vasodilation, biofilm death) disappear in the presence of cPTIO or Hemoglobin? If not, the effect is due to the toxicity of the "penicillamine" backbone or the lipid carrier, not the NO.
-
The Light/Dark Check: SNVP is photolabile. A control sample kept in absolute darkness should release NO significantly slower than a sample exposed to ambient light. If rates are identical, your "dark" setup has a light leak or thermal degradation is dominating.
References
-
Responsive Nanomedicine Strategies Achieve Pancreatic Cancer Precise Theranostics. Source: National Institutes of Health (PMC) [Link] Context: Describes the use of SNVP in acid-sensitive block copolymers for enhancing drug penetration via NO generation.
-
NO Donors and NO Delivery Methods for Controlling Biofilms in Chronic Lung Infections. Source: National Institutes of Health (PMC) [Link] Context: Validates SNVP (S-Nitroso-N-valeryl penicillamine) as an effective agent for dispersing P. aeruginosa biofilms.
-
The Biologically Relevant Coordination Chemistry of Iron and Nitric Oxide. Source: Chemical Reviews (ACS Publications) [Link] Context: Lists SNVP as a commercially available standard for NO donor research and discusses its reactivity.
-
Sensing and Stimulating Electrodes for Electroceuticals. Source: Frontiers in Neuroscience [Link] Context: Mentions SNVP in the context of neurovascular plexus, highlighting the importance of distinguishing the acronym based on context (Anatomy vs. Chemistry).
A Researcher's Guide to S-Nitrosothiol Lipophilicity: From Structure to Cellular Delivery
As a Senior Application Scientist, my focus is on bridging the gap between fundamental chemical properties and practical biological outcomes. In the field of nitric oxide (NO) biology, S-nitrosothiols (RSNOs) are of paramount importance, serving as endogenous carriers and donors of NO, a critical signaling molecule.[1][2] The therapeutic potential of synthetic RSNOs is vast, but their efficacy is fundamentally governed by their ability to reach their intended biological targets. This guide provides an in-depth comparison of the lipophilicity of different RSNO compounds, explaining how this critical physicochemical parameter dictates their stability, membrane permeability, and ultimate utility in research and drug development.
The central premise is simple: not all RSNOs are created equal.[3] Their biological action is profoundly influenced by the chemical nature of the thiol 'R' group to which the nitroso moiety is attached. By understanding and manipulating the lipophilicity of this 'R' group, we can design RSNOs for specific applications, from systemic vasodilation to targeted intracellular NO delivery.
The Role of the 'R' Group in Determining Lipophilicity
Lipophilicity, the affinity of a molecule for a lipid-rich environment, is the primary determinant of its ability to cross biological membranes. For RSNOs, which share a common S-N=O functional group, lipophilicity is almost entirely dictated by the physicochemical properties of the variable 'R' group. A bulkier, non-polar 'R' group will increase lipophilicity, whereas polar or charged functional groups will render the molecule more hydrophilic.
Caption: The relationship between the 'R' group and RSNO lipophilicity.
Comparative Analysis of S-Nitrosothiol Lipophilicity
The most common quantitative measure of lipophilicity is the partition coefficient (P), expressed in its logarithmic form, LogP.[4] This value represents the ratio of a compound's concentration in a non-polar solvent (typically n-octanol) to its concentration in an aqueous solvent (water) at equilibrium. A higher LogP indicates greater lipophilicity.
The table below compares various RSNOs, categorized by their relative lipophilicity. This comparison highlights how structural modifications to the parent thiol dramatically alter the resulting RSNO's properties.
| S-Nitrosothiol (RSNO) | Common Abbreviation | Parent Thiol 'R' Group | Lipophilicity Profile | Calculated/Reported LogP | Biological Implications & Transport |
| S-Nitrosoglutathione | GSNO | Glutathione | Very Low (Hydrophilic) | -4.8 (Calculated)[5] | Remains in aqueous compartments (e.g., plasma, cytosol). Does not readily cross membranes; requires transnitrosation to CysNO for cellular entry.[6] |
| S-Nitrosocysteine | CysNO | Cysteine | Low (Hydrophilic) | Not available (expected to be highly negative) | Largely confined to aqueous environments. Utilizes specific amino acid transporters (L-AT system) for cellular uptake.[7][8][9] |
| S-Nitroso-N-acetylpenicillamine | SNAP | N-acetylpenicillamine | Intermediate | Not available (moderately positive) | The N-acetyl group and dimethyl substituents increase lipophilicity, allowing for enhanced membrane interaction compared to GSNO/CysNO.[10] |
| S-Nitroso-tert-dodecylmercaptan | SNTDM | tert-Dodecylmercaptan | Very High (Lipophilic) | Part of a series with LogP values from 1.7 to 10.8[11] | Designed for high lipid solubility. Readily partitions into cell membranes and polymer matrices for sustained NO release.[11] |
| Triphenylphosphonium-SNAP | Mito-SNAP (example) | TPP-conjugated SNAP | High (Lipophilic Cation) | Not available (significantly positive) | The lipophilic cation (TPP) drives accumulation across the mitochondrial membrane, enabling targeted NO delivery to mitochondria.[3] |
Biological Consequences of Differential Lipophilicity
Membrane Permeability and Cellular Targeting
The primary consequence of varying lipophilicity is the mechanism of cellular entry.
-
Hydrophilic RSNOs (e.g., GSNO): These compounds are membrane-impermeable. Their biological effects on intracellular targets often depend on a cell-surface reaction known as transnitrosation , where the nitroso group is transferred from the extracellular RSNO to a thiol on a membrane protein or to a transportable molecule like cysteine, forming CysNO which can then enter the cell.[6][8]
-
Lipophilic RSNOs (e.g., SNTDM): These molecules can bypass transport systems and diffuse passively across the lipid bilayer of cell membranes. This property is crucial for applications requiring direct intracellular NO delivery, such as topical formulations or targeting specific organelles.[3] For example, the strategic addition of a lipophilic triphenylphosphonium cation to SNAP creates a molecule that actively accumulates in mitochondria, driven by the mitochondrial membrane potential.[3]
Compound Stability and NO Release
The local environment dramatically affects the stability of the fragile S-NO bond. Hydrophobic microenvironments, such as the interior of a cell membrane or a protein's core, can shield the S-NO bond from aqueous and metal-catalyzed decomposition.[7][12]
-
Increased Stability: A lipophilic RSNO that partitions into a lipid membrane may exhibit a longer half-life than a hydrophilic RSNO in the aqueous cytosol, potentially serving as a more sustained source of NO.[13]
-
Controlled Release: This principle is exploited in drug delivery systems where highly lipophilic RSNOs are embedded in hydrophobic polymer matrices. This slows their decomposition and provides prolonged, localized NO release.[3][11]
Experimental Protocol: Determination of LogP by the Shake-Flask Method
To provide a self-validating framework, it is essential to understand how lipophilicity is measured. The shake-flask method is the "gold standard" for experimental LogP determination.[4]
Objective: To determine the n-octanol/water partition coefficient (P) of an RSNO compound.
Materials:
-
RSNO compound of interest
-
n-Octanol (pre-saturated with water)
-
Buffered aqueous solution (e.g., PBS, pH 7.4; pre-saturated with n-octanol)
-
Separatory funnel or centrifuge tubes
-
Mechanical shaker or vortex mixer
-
Centrifuge (if necessary for phase separation)
-
UV-Vis Spectrophotometer or HPLC system for quantification
Step-by-Step Methodology:
-
Phase Saturation (Causality): Before the experiment, mix n-octanol and the aqueous buffer and shake vigorously for 24 hours. Allow the layers to separate completely. This pre-saturation step is critical to prevent volume changes in the phases during the actual partitioning experiment, which would lead to inaccurate concentration measurements.
-
Compound Preparation: Prepare a stock solution of the RSNO in the aqueous phase at a known concentration. The concentration should be chosen to be within the linear range of the analytical detection method.
-
Partitioning:
-
Add a precise volume of the aqueous RSNO solution and an equal volume of the pre-saturated n-octanol to a separatory funnel or tube.
-
Seal the vessel and shake vigorously for a set period (e.g., 1-2 hours) at a constant temperature. The goal is to achieve a complete equilibrium of the RSNO between the two phases. Insufficient shaking will lead to an underestimation of the amount partitioned into the non-preferred phase.
-
-
Phase Separation:
-
Allow the mixture to stand until the two phases have clearly and completely separated.
-
If an emulsion forms, the mixture can be centrifuged at low speed to facilitate separation.
-
-
Quantification:
-
Carefully withdraw a sample from both the aqueous and the n-octanol phases.
-
Measure the concentration of the RSNO in each phase using a suitable analytical technique. For RSNOs, UV-Vis spectrophotometry is often used, measuring the characteristic absorbance around 330-350 nm. HPLC can also be used for more complex mixtures or lower concentrations.
-
-
Calculation:
-
The partition coefficient, P, is calculated as the ratio of the concentration in the organic phase to the concentration in the aqueous phase: P = [RSNO]octanol / [RSNO]aqueous
-
The LogP is then calculated by taking the base-10 logarithm of P: LogP = log10(P)
-
Caption: Experimental workflow for the Shake-Flask LogP determination.
Conclusion and Future Outlook
The lipophilicity of an S-nitrosothiol is not merely a physical data point; it is a critical design parameter that dictates the compound's biological fate and function. This guide demonstrates that by strategically modifying the 'R' group of the thiol, we can create a spectrum of RSNOs with properties tailored for specific scientific questions and therapeutic goals.
-
Hydrophilic RSNOs , like the endogenous S-nitrosoglutathione, are ideal for studying systemic NO signaling in aqueous environments and rely on cellular machinery for transport.
-
Lipophilic RSNOs , in contrast, are powerful tools for achieving passive membrane permeation, enabling localized NO delivery in topical applications or targeted delivery to subcellular compartments.
As research progresses, the rational design of RSNOs based on a predictable lipophilicity profile will be essential for developing next-generation NO-based therapeutics. The choice is not between a "good" or "bad" RSNO, but rather in selecting the right tool for the job, a choice fundamentally governed by the principles of lipophilicity.
References
-
Hogg, N. (2012). The Chemical Biology of S-Nitrosothiols. Antioxidants & Redox Signaling, 17(7), 969–980. Available at: [Link]
-
Mitchell, D. A., & Marletta, M. A. (2012). Mechanisms of S-nitrosothiol formation and selectivity in nitric oxide signaling. Journal of Biological Chemistry, 287(53), 44233–44240. Available at: [Link]
-
Kovacs, I., & Lindermayr, C. (2021). Biological Mechanisms of S-Nitrosothiol Formation and Degradation: How Is Specificity of S-Nitrosylation Achieved?. International Journal of Molecular Sciences, 22(14), 7584. Available at: [Link]
-
Wikipedia contributors. (2023). S-Nitroso-N-acetylpenicillamine. Wikipedia. Available at: [Link]
-
West, J. L. (2011). The Preparation and Study of Lipophilic S-Nitrosothiols for Use in Improving the Biocompatibility of Medical Grade Polymers. [Doctoral dissertation, University of Michigan]. ResearchGate. Available at: [Link]
-
Sha, J., & Whiteman, M. (2013). S-nitrosothiol biology and therapeutic potential in metabolic disease. Redox Biology, 1(1), 235–244. Available at: [Link]
-
Wikipedia contributors. (2023). S-Nitrosoglutathione. Wikipedia. Available at: [Link]
-
King, S. B., & Xian, M. (2022). Hydropersulfides (RSSH) and Nitric Oxide (NO) Signaling: Possible Effects on S-Nitrosothiols (RS-NO). Antioxidants, 11(1), 162. Available at: [Link]
-
Nagababu, E., & Rifkind, J. M. (2010). Determination of S-Nitrosothiols in Biological Fluids by Chemiluminescence. Methods in Molecular Biology, 610, 379–388. Available at: [Link]
-
ChemAxon. LogP and logD calculations. Available at: [Link]
-
Gladwin, M. T., & Kim-Shapiro, D. B. (2008). S-Nitrosothiol measurements in biological systems. Nitric Oxide, 19(2), 168–174. Available at: [Link]
-
Hickok, J. R., et al. (2012). Is S-nitrosocysteine a true surrogate for nitric oxide?. Antioxidants & Redox Signaling, 17(7), 962–968. Available at: [Link]
-
ACD/Labs. LogP—Making Sense of the Value. Available at: [Link]
-
Corpas, F. J., & Barroso, J. B. (2014). Current overview of S-nitrosoglutathione (GSNO) in higher plants. Frontiers in Plant Science, 5, 126. Available at: [Link]
-
OpenMolcules. DataWarrior User Manual. Available at: [Link]
-
Frungillo, L., et al. (2014). S-nitrosation of conserved cysteines modulates activity and stability of S-nitrosoglutathione reductase (GSNOR). Journal of Biological Chemistry, 289(12), 8239–8251. Available at: [Link]
-
Hickok, J. R., et al. (2012). Is S-Nitrosocysteine a True Surrogate for Nitric Oxide?. Antioxidants & Redox Signaling, 17(7), 962–968. Available at: [Link]
-
Skeate, J. G., et al. (2011). S-NITROSOGLUTATHIONE. Free Radical Biology and Medicine, 51(10), 1761–1773. Available at: [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 104858, S-Nitrosoglutathione. Available at: [Link]
-
Semantic Scholar. The Preparation and Study of Lipophilic S-Nitrosothiols for Use in Improving the Biocompatibility of Medical Grade Polymers. Available at: [Link]
-
Kovacs, I., & Lindermayr, C. (2021). Biological Mechanisms of S-Nitrosothiol Formation and Degradation: How Is Specificity of S-Nitrosylation Achieved?. International Journal of Molecular Sciences, 22(14), 7584. Available at: [Link]
-
Flieger, J., et al. (2021). Use of TLC and Computational Methods to Determine Lipophilicity Parameters of Selected Neuroleptics: Comparison of Experimental and Theoretical Studies. Molecules, 26(11), 3328. Available at: [Link]
-
Chen, Y. J., et al. (2006). Identification of S-nitrosylation motifs by site-specific mapping of the S-nitrosocysteine proteome in human vascular smooth muscle cells. Proceedings of the National Academy of Sciences, 103(19), 7420–7425. Available at: [Link]
-
Khan, M. N., et al. (2023). S-Nitrosoglutathione (GSNO)-Mediated Lead Detoxification in Soybean through the Regulation of ROS and Metal-Related Transcripts. International Journal of Molecular Sciences, 24(12), 9993. Available at: [Link]
-
Casella, L., et al. (2002). S-nitrosocysteine and cystine from reaction of cysteine with nitrous acid. A kinetic investigation. Journal of the Chemical Society, Perkin Transactions 2, (5), 907–913. Available at: [Link]
Sources
- 1. S-Nitrosoglutathione - Wikipedia [en.wikipedia.org]
- 2. Frontiers | Current overview of S-nitrosoglutathione (GSNO) in higher plants [frontiersin.org]
- 3. S-nitrosothiol biology and therapeutic potential in metabolic disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. acdlabs.com [acdlabs.com]
- 5. S-Nitrosoglutathione | C10H16N4O7S | CID 104858 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. S-NITROSOGLUTATHIONE - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Chemical Biology of S-Nitrosothiols - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Is S-Nitrosocysteine a True Surrogate for Nitric Oxide? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Identification of S-nitrosylation motifs by site-specific mapping of the S-nitrosocysteine proteome in human vascular smooth muscle cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. S-Nitroso-N-acetylpenicillamine - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
- 12. Mechanisms of S-nitrosothiol formation and selectivity in nitric oxide signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Hydropersulfides (RSSH) and Nitric Oxide (NO) Signaling: Possible Effects on S-Nitrosothiols (RS-NO) - PMC [pmc.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
